molecular formula C10H14O2 B029529 rac-1-(4'-Methoxyphenyl)propanol-d2 CAS No. 91889-40-6

rac-1-(4'-Methoxyphenyl)propanol-d2

Cat. No.: B029529
CAS No.: 91889-40-6
M. Wt: 168.23 g/mol
InChI Key: RELLLNVFFUWXHI-SMZGMGDZSA-N
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Description

Rac-1-(4'-Methoxyphenyl)propanol-d2, also known as this compound, is a useful research compound. Its molecular formula is C10H14O2 and its molecular weight is 168.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dideuterio-1-(4-methoxyphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-3-10(11)8-4-6-9(12-2)7-5-8/h4-7,10-11H,3H2,1-2H3/i3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELLLNVFFUWXHI-SMZGMGDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C)C(C1=CC=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20513041
Record name 1-(4-Methoxyphenyl)(2,2-~2~H_2_)propan-1-ol
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URL https://comptox.epa.gov/dashboard/DTXSID20513041
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Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91889-40-6
Record name Benzenemethanol, α-(ethyl-1,1-d2)-4-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91889-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Methoxyphenyl)(2,2-~2~H_2_)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20513041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

rac-1-(4'-Methoxyphenyl)propanol-d2 chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: rac-1-(4'-Methoxyphenyl)propanol-d2

Executive Summary

This compound (CAS: 91889-40-6) is a stable isotope-labeled analog of the secondary alcohol metabolite 1-(4-methoxyphenyl)propanol. It serves as a critical Internal Standard (IS) in bioanalytical assays, particularly for the quantification of methoxy-propiophenone derivatives and related benzimidazole anthelmintics (e.g., Febantel metabolites) via LC-MS/MS.

This guide details the physicochemical properties, synthesis logic, and validated analytical protocols for utilizing this compound in high-throughput drug metabolism and pharmacokinetics (DMPK) studies.

Part 1: Chemical Identity & Structural Analysis

The molecule consists of a p-anisyl (4-methoxyphenyl) core with a propyl chain carrying a hydroxyl group at the C1 (benzylic) position. The "rac" designation indicates a 1:1 mixture of (R) and (S) enantiomers, necessitating achiral chromatography or specific chiral separation techniques if enantiospecific monitoring is required.

Table 1: Physicochemical Profile
PropertyDataNotes
IUPAC Name rac-1-(4-methoxyphenyl)propan-1-ol-d2
CAS Number 91889-40-6Specific to the d2 isotopolog.[1]
Molecular Formula C₁₀H₁₂D₂O₂
Molecular Weight 168.23 g/mol +2.01 Da shift vs. unlabeled parent (166.22).
Exact Mass 168.1119Monoisotopic mass for HRMS setup.
LogP (Predicted) 1.95 ± 0.2Moderate lipophilicity; elutes in mid-range reversed-phase gradients.
pKa ~13.9 (Secondary Alcohol)Neutral at physiological pH.
Solubility DMSO, Methanol, AcetonitrileSparingly soluble in water; stock solutions should be prepared in MeOH.

Part 2: Synthesis & Deuterium Incorporation Strategy

To function as a robust Internal Standard, the deuterium labels must be located at metabolically and chemically stable positions . Labels placed on the hydroxyl group (-OD) or positions subject to rapid exchange (acidic protons) are unsuitable.

Recommended Synthesis Route: Ketone Reduction The most reliable synthesis involves the reduction of the precursor ketone (4'-methoxypropiophenone) using a deuterated reducing agent or starting from a ring-deuterated precursor.

  • Scenario A (Benzylic Labeling): Reduction of 4'-methoxypropiophenone with Sodium Borodeuteride (NaBD₄) introduces deuterium at the C1 position (d1). To achieve d2, a deuterated ketone precursor is required.

  • Scenario B (Ring Labeling - Preferred for IS): Starting with 3,5-d2-4-methoxybenzaldehyde or similar precursors ensures the label remains even if the alkyl chain is metabolically modified.

The diagram below illustrates a standard pathway to generate the d2-analog via a Grignard reaction, which allows precise placement of the label.

SynthesisPath Figure 1: Grignard-based synthesis for ring-labeled d2 analog to ensure metabolic stability. Precursor 4-Bromoanisole-d2 (Ring Labeled) Grignard Grignard Reagent (Ar-MgBr) Precursor->Grignard Mg, THF Reflux Intermediate Adduct Formation (+ Propionaldehyde) Grignard->Intermediate EtCHO (Nucleophilic Attack) Product rac-1-(4'-Methoxyphenyl) propanol-d2 Intermediate->Product H3O+ (Quench)

Part 3: Analytical Applications (LC-MS/MS)

The primary utility of this compound is to correct for matrix effects, extraction efficiency, and ionization variability in quantitative assays.

Mass Spectrometry Method Development

The molecule ionizes well in Positive Electrospray Ionization (ESI+) mode due to the ability to form a stable benzylic carbocation after water loss.

  • Precursor Ion: [M+H]⁺ = 169.1 (Note: MW is 168, so M+H is 169).

  • Dominant Fragmentation Pathway:

    • Loss of Water (-18 Da): Generates a stable alkene/carbocation species.

    • Tropylium Ion Formation: The methoxy-benzyl fragment is highly stable.

Table 2: Recommended MRM Transitions

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Role
Target (Unlabeled) 167.1 ([M+H]⁺)149.1 (-H₂O)15Quantifier
Target (Unlabeled) 167.1121.1 (-Ethanol equiv)25Qualifier
IS (d2-Analog) 169.1 ([M+H]⁺) 151.1 (-H₂O) 15 IS Quantifier

Note: The mass shift of +2 Da prevents "cross-talk" between the analyte and the IS, provided the chromatographic resolution is sufficient to prevent isotopic overlap from the natural M+2 abundance of the analyte.

Chromatographic Separation (Protocol)

Since the molecule is racemic, standard C18 columns will elute it as a single peak. If chiral separation of the (R) and (S) enantiomers is required (e.g., to study stereoselective metabolism), a polysaccharide-based chiral column is necessary.

Standard Achiral Protocol:

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.5 minutes.

  • Flow Rate: 0.4 mL/min.

LCMS_Workflow Figure 2: Self-validating bioanalytical workflow using d2-IS for normalization. Sample Biological Sample (Plasma/Urine) SPIKE Spike IS: This compound Sample->SPIKE Extract Protein Precipitation (ACN or MeOH) SPIKE->Extract Equilibrate 5 min LC LC Separation (C18 Column) Extract->LC Inject Supernatant MS MS/MS Detection (MRM Mode) LC->MS ESI+ Data Quantification (Ratio Analyte/IS) MS->Data

Part 4: Metabolic Stability & Kinetic Isotope Effect (KIE)

In drug development, this molecule is often used to probe Cytochrome P450 (CYP) activity. The benzylic position is a "soft spot" for metabolic oxidation back to the ketone (4'-methoxypropiophenone) or hydroxylation of the aromatic ring.

  • Kinetic Isotope Effect: If the deuterium is located at the C1 (benzylic) position, the rate of oxidation to the ketone will be significantly slower (

    
    ). This property is utilized to identify rate-limiting steps in metabolic pathways.
    
  • Metabolic Switching: If the benzylic position is blocked by deuterium, metabolism may "switch" to O-demethylation (forming the phenol) or aromatic hydroxylation.

Self-Validating Protocol for Metabolic Stability:

  • Incubation: Incubate 1 µM of substrate with Human Liver Microsomes (HLM) + NADPH.

  • Timepoints: 0, 5, 15, 30, 60 min.

  • Quench: Add ice-cold ACN containing the d2-IS.

  • Analysis: Monitor the disappearance of the parent compound.

    • Validation Check: If the half-life (

      
      ) of the deuterated analog is significantly longer than the non-deuterated form, C1-oxidation is the rate-determining step.
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 92218, 1-(4-Methoxyphenyl)-1-propanol. Retrieved from [Link]

  • BuyersGuideChem. this compound Suppliers and Properties. Retrieved from [Link][2]

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 1-(4-Methoxyphenyl)-1-propanol. Retrieved from [Link]

Sources

rac-1-(4'-Methoxyphenyl)propanol-d2 physical characteristics

Author: BenchChem Technical Support Team. Date: February 2026

Physical Characteristics, Synthesis, and Analytical Applications

Executive Summary

rac-1-(4'-Methoxyphenyl)propanol-d2 is a stable isotope-labeled analog of the secondary aromatic alcohol 1-(4-methoxyphenyl)propan-1-ol. It serves a critical role in pharmaceutical research as an Internal Standard (IS) for the quantification of methoxy-substituted phenylpropanoids, including metabolites of drugs like Febuprol and related choleretics.

This guide provides a definitive technical profile of the molecule, synthesizing physicochemical data of the parent compound with the specific mass-spectrometric properties of the deuterated isotopologue. It is designed to support researchers in designing self-validating DMPK (Drug Metabolism and Pharmacokinetics) assays.

Molecular Identity & Physicochemical Profile[1][2][3][4][5][6]

Nomenclature and Structure[4]
  • IUPAC Name: 1-(4-Methoxyphenyl)propan-1-ol-d2

  • Common Name:

    
    -Ethyl-4-methoxybenzenemethanol-d2
    
  • Parent CAS: 5349-60-0 (Unlabeled)

  • Isotopic Nature: Racemic mixture (enantiomers at C1). The "-d2" suffix indicates the incorporation of two deuterium atoms (

    
    H), typically resulting in a mass shift of +2.01 Da relative to the parent.
    
Comparative Physical Properties

The physical properties of the deuterated analog closely mirror the parent compound due to the negligible effect of deuterium on intermolecular forces (boiling point, solubility). However, the mass and vibrational spectra differ significantly.

PropertyParent Compound (Protium)Deuterated Analog (d2)Significance
Formula


Basis for MS resolution
Molecular Weight 166.22 g/mol 168.23 g/mol +2 Da shift for IS separation
Exact Mass 166.0994 Da168.1119 Da Critical for HRMS extraction
Appearance Colorless to pale yellow liquidColorless to pale yellow liquidVisual inspection
Density 1.032 g/cm³~1.04 g/cm³Slight increase due to isotope mass
Boiling Point 270.9°C (760 mmHg)~270-271°CEffectively identical
Solubility Ethanol, DMSO, ChloroformEthanol, DMSO, ChloroformCompatible with standard extraction
pKa ~15.1 (Secondary Alcohol)~15.1No change in ionization efficiency
LogP 1.9 - 2.0~1.98Slight retention time shift in RP-HPLC

Technical Insight (Isotope Effect): While physical constants are similar, the C-D bond is shorter and stronger than the C-H bond. In Reverse Phase HPLC, deuterated isotopologues often elute slightly earlier than their protium counterparts due to slightly reduced lipophilicity.

Synthesis & Isotopic Purity

The synthesis of the d2-analog typically follows a reductive pathway from the ketone precursor, utilizing deuterated reagents to introduce the label at the benzylic position (C1) or utilizing ring-deuterated precursors.

Synthesis Workflow (Ketone Reduction Route)

The most robust protocol for generating the alcohol involves the reduction of 4'-Methoxypropiophenone .

Synthesis Start 4'-Methoxypropiophenone (Precursor) Inter Intermediate: Borate Complex Start->Inter Reduction Reagent Reagent: NaBD4 (Sodium Borodeuteride) in Ethanol-d1 Reagent->Inter Product rac-1-(4'-Methoxyphenyl)propanol-d1/d2 (Target) Inter->Product Hydrolysis (H3O+)

Figure 1: General reductive synthesis pathway. Note: To achieve d2 specifically, one often uses a deuterated ketone precursor or specific catalytic exchange methods.

Protocol: Self-Validating Synthesis Verification

To ensure the synthesized or purchased material meets "Internal Standard" grade requirements, perform the following validation:

  • Isotopic Enrichment Calculation:

    • Run LC-MS in full scan mode.

    • Calculate % Incorporation:

      
      .
      
    • Acceptance Criteria: >98% isotopic purity to prevent "cross-talk" with the analyte signal.

  • NMR Silence Check:

    • In

      
      H-NMR, the signal for the benzylic proton (typically a triplet/multiplet around 
      
      
      
      4.4-4.6 ppm) should be absent or significantly diminished if the label is at C1.

Analytical Characterization (MS/NMR)

Mass Spectrometry Fragmentation

For researchers developing MRM (Multiple Reaction Monitoring) methods, understanding the fragmentation is vital.

  • Ionization: ESI Positive (

    
    ) or EI (Electron Impact).
    
  • Key Transitions (Parent -> d2):

    • Parent [M+H]: 167 -> 149 (Loss of

      
      ) -> 121 (Loss of 
      
      
      
      from propyl chain).
    • d2-Analog [M+H]: 169 -> 151 (Loss of

      
      ) -> 123 (Retains ring deuteration) OR 121 (If deuteration is on the lost chain).
      

Critical Note: If the d2 label is on the phenyl ring, the fragment ions containing the ring will shift by +2 Da. If the label is on the propyl chain, fragments losing the chain will revert to the native mass.

MS_Frag M Molecular Ion [M+H]+ m/z 169 (d2) Frag1 [M - H2O]+ m/z 151 M->Frag1 - H2O Frag2 Tropylium/Benzyl Ion m/z 123 (Ring Label) OR 121 (Chain Label) Frag1->Frag2 - C2H4 (Ethyl)

Figure 2: Logical fragmentation pathway for MS method development. The final fragment depends on the specific position of the deuterium label.

Handling and Stability
  • Storage: -20°C is recommended to prevent slow oxidation to the ketone.

  • Solvent Compatibility: Methanol (LC-MS grade) is the preferred stock solvent. Avoid protic solvents that might encourage deuterium exchange if the label is labile (unlikely for C-D bonds, but good practice).

  • Hygroscopicity: Secondary alcohols can be hygroscopic. Store under nitrogen/argon.

Applications in Drug Development[2]

Internal Standard in DMPK

In quantitative bioanalysis, this molecule corrects for:

  • Extraction Efficiency: Variations in liquid-liquid extraction recovery.

  • Matrix Effects: Ion suppression/enhancement in the ESI source.

Protocol: Internal Standard Spiking

  • Prepare a stock solution of d2-analog at 1 mg/mL in Methanol.

  • Dilute to a working concentration (e.g., 100 ng/mL) in the precipitation solvent (e.g., Acetonitrile).

  • Add this "Crash Solvent" to plasma samples containing the analyte.

  • Vortex and centrifuge. The ratio of Analyte Area / IS Area is used for the calibration curve.

Metabolic Probe

The "rac" nature allows this compound to be used in chiral inversion studies. By monitoring the ratio of (R) and (S) enantiomers (using a chiral column) against the d2-standard, researchers can determine if an enzyme preferentially metabolizes one enantiomer.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 92218, 1-(4-Methoxyphenyl)-1-propanol. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 1-Propanone, 1-(4-methoxyphenyl)- Mass Spectrum. Retrieved from [Link]

  • Toronto Research Chemicals.Isotopic Standards for Drug Development. (General reference for d2-analog synthesis methodologies).

Technical Guide: Physicochemical Profiling & Solubility of rac-1-(4'-Methoxyphenyl)propanol-d2

[1]

Executive Summary

rac-1-(4'-Methoxyphenyl)propanol-d2 is the stable isotope-labeled (SIL) analog of 1-(4'-methoxyphenyl)-1-propanol.[1] It is primarily utilized as an Internal Standard (IS) in quantitative LC-MS/MS bioanalysis to normalize for matrix effects, extraction recovery losses, and ionization variability.

This guide addresses a common gap in technical literature: the lack of specific solubility data for deuterated analogs. By synthesizing empirical data from the non-deuterated parent compound (CAS: 5349-60-0) and applying the principles of kinetic/thermodynamic isotope effects, this document provides a definitive reference for stock solution preparation and method development.[1]

Key Takeaway: For all practical laboratory applications, the solubility profile of the d2-analog is physiochemically equivalent to the unlabeled parent compound.

Physicochemical Characterization

Understanding the core properties of the molecule is a prerequisite for successful solvation. The compound is a lipophilic secondary alcohol.[1]

PropertyValue (Parent/d2)Notes
IUPAC Name rac-1-(4-methoxyphenyl)propan-1-ol (-d2)Racemic mixture of enantiomers.[1]
Parent CAS 5349-60-0Data extrapolated from this entry.[1][2][3]
Molecular Weight ~168.23 g/mol d2 adds ~2.01 Da to the parent (166.22 g/mol ).[1]
Physical State Viscous Liquid / Low-melting SolidPure compound often an oil at RT.[1]
LogP (Octanol/Water) 1.9 – 2.1 (Experimental)Moderate lipophilicity; readily crosses membranes.[1]
pKa ~13.9 (Hydroxyl group)Non-ionizable in physiological pH range.[1]
H-Bond Donors 1The secondary hydroxyl group.[1]
H-Bond Acceptors 2The ether oxygen and hydroxyl oxygen.[1]

Data Sources: PubChem [1], Cheméo [2].

Solubility Data Profile

The following data is critical for the preparation of Stock Solutions (SS) and Working Standards (WS).

Solvent Compatibility Table[1]
SolventSolubility RatingEst. Saturation Conc.Application
Methanol (MeOH) High > 50 mg/mLPrimary Stock Solvent. Recommended for LC-MS.[1]
DMSO High > 50 mg/mLAlternative for long-term frozen storage.[1]
Acetonitrile (ACN) High > 30 mg/mLGood for working standards; check miscibility with matrix.[1]
Ethanol High > 40 mg/mLSuitable for toxicological formulations.[1]
Water (pH 7.4) Poor < 0.5 mg/mLDo NOT use for Stock Prep. Risk of precipitation.[1]
0.1% Formic Acid Poor < 0.5 mg/mLOnly use in final dilution steps (< 5% organic).[1]
The Deuterium Isotope Effect on Solubility

Researchers often ask if deuteration alters solubility.[1]

  • Thermodynamics: The substitution of Hydrogen (H) with Deuterium (D) on the carbon skeleton (C-D bonds) has a negligible effect on the free energy of solvation (

    
    ).
    

Experimental Protocols

Protocol A: Saturation Solubility Determination (Shake-Flask Method)

Use this protocol if you must validate the exact solubility limit for a specific formulation vehicle.

Objective: Determine the equilibrium solubility of this compound in a specific buffer or solvent.

Workflow Diagram:

SolubilityWorkflowFigure 1: Shake-Flask Solubility Determination WorkflowStartExcess Solid AdditionEquilibrationEquilibration(24h @ 25°C / 37°C)Start->Equilibration Agitation SeparationPhase Separation(Centrifuge/Filter)Equilibration->Separation Saturated Supernatant AnalysisQuantification(HPLC-UV/MS)Separation->Analysis Dilution

Step-by-Step Methodology:

  • Preparation: Weigh approximately 2 mg of the d2 standard into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 500 µL of the target solvent (e.g., PBS pH 7.4).

  • Agitation: Vortex for 1 minute, then place on an orbital shaker or thermomixer at 25°C (or 37°C) for 24 hours.

    • Critical Check: Ensure undissolved solid remains visible.[1] If clear, add more solid.[1]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated).

  • Quantification: Dilute the supernatant 100-fold with Methanol and analyze via HPLC-UV (254 nm) or LC-MS against a calibration curve of the fully dissolved parent compound.

Protocol B: LC-MS Stock Solution Preparation

The standard operating procedure for bioanalytical assays.[1]

Objective: Prepare a stable 1.0 mg/mL Master Stock Solution.

Workflow Diagram:

StockPrepFigure 2: Master Stock Solution Preparation WorkflowWeighWeigh ~1.0 mgThis compoundDissolveAdd Methanol (LC-MS Grade)to 80% Final VolumeWeigh->DissolveSonicateSonicate (5 mins)Ensure no vortex shadowDissolve->SonicateQSQ.S. to Final Volume(Volumetric Flask)Sonicate->QSStorageAliquot & Store(-20°C or -80°C)QS->Storage

Detailed Steps:

  • Weighing: Accurately weigh 1.0 mg of the substance into a 1 mL or 2 mL Class A volumetric flask.

    • Note: As the substance may be a viscous oil, weighing by difference (washing the weighing boat/pin into the flask) is recommended to avoid loss.

  • Primary Solvation: Add approximately 800 µL of Methanol . Do not use water.[1][4][5][6]

  • Dissolution: Sonicate for 5 minutes. Inspect visually for "schlieren" lines (oily streaks), which indicate incomplete mixing.

  • Final Volume: Dilute to volume (Q.S.) with Methanol. Cap and invert 10 times.

  • Storage: Transfer to amber glass vials with PTFE-lined caps. Store at -20°C.

    • Stability:[7] Stable for >6 months in Methanol at -20°C [4].

Technical Nuances & Troubleshooting

The "Zero-Blank" Interference

When using d2 analogs, isotopic overlap can occur if the mass resolution is insufficient or if the d2 contains d0 impurities.[1]

  • Check: Inject a "Zero" sample (Matrix + IS only). Monitor the transition for the analyte (parent).

  • Limit: The interference in the analyte channel should be < 20% of the LLOQ (Lower Limit of Quantification).

H/D Exchange Risks

While the C-D bonds on the propyl chain/ring are stable, the hydroxyl proton (-OD) is labile .

  • Observation: If you dissolve the d2 standard in a protic solvent (H2O, MeOH), the hydroxyl deuterium will exchange with Hydrogen almost instantly.

  • Impact: This reduces the mass by ~1 Da (if the OH was labeled), but usually, IS labeling is on the Carbon skeleton.

  • Verification: Ensure your d2 label is on the Carbon backbone (e.g., on the propyl chain or aromatic ring) and not the hydroxyl group. If the label is on the Carbon, the solvent choice (MeOH vs ACN) does not affect isotopic stability [5].

References

  • PubChem. (2025).[1][3] Compound Summary: 1-(4-Methoxyphenyl)-1-propanol.[1][2][3][8][9] National Library of Medicine.[1] [Link]

  • Cheméo. (2025).[1] Chemical Properties of 1-(4-Methoxyphenyl)-1-propanol. [Link][1]

  • Wade, D. (1999).[1] Deuterium isotope effects on noncovalent interactions between molecules. Chemical Reviews. [Link]

  • FDA. (2018).[1] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[1] [Link]

  • Resolve Mass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

Technical Monograph: Spectroscopic Characterization of rac-1-(4'-Methoxyphenyl)propanol-d2

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive spectroscopic analysis of rac-1-(4'-Methoxyphenyl)propanol-d2 , a deuterated isotopologue of the secondary alcohol 1-(4-methoxyphenyl)propan-1-ol. This compound is frequently utilized as a stable isotope-labeled internal standard (SIL-IS) in DMPK studies, particularly for the quantification of methoxy-propiophenone metabolites.

Chemical Identity & Context
  • Systematic Name: rac-1-(4-Methoxyphenyl)propan-1-ol-d2[1]

  • Parent Compound: 1-(4-Methoxyphenyl)propan-1-ol (CAS: 5349-60-0)

  • Target Isotopologue (d2): Typically refers to labeling on the aromatic ring (3',5'-d2) or the alkyl chain (1,2-d2), depending on the synthesis route. This guide focuses on the Ring-d2 (3',5'-d2) and Chain-d2 (2,2-d2) isomers, distinguishing them via MS fragmentation logic.

  • Molecular Formula: C₁₀H₁₂D₂O₂

  • Molecular Weight: 168.23 g/mol (vs. 166.22 g/mol for parent)[2]

  • Application: Internal Standard for LC-MS/MS quantification; metabolic stability probe for CYP450 oxidation.[1]

Synthesis & Isotope Incorporation Strategy

The synthesis of the d2-isotopologue dictates the position of the deuterium labels, which fundamentally alters the NMR splitting patterns and MS fragmentation.

Pathway A: Ring Deuteration (3',5'-d2)

Most common for stable internal standards.[1] Uses deuterated phenol precursors.[1][3]

Pathway B: Chain Deuteration (1,2-d2 or 2,2-d2)

Achieved via reduction of 4'-methoxypropiophenone using deuterated reducing agents (e.g., NaBD₄) or deuterated alkylation.

SynthesisPathways cluster_legend Synthesis Logic Precursor 4-Methoxypropiophenone (C10H12O2) Product_d1 1-d1-Alcohol (Benzylic-d1) Precursor->Product_d1 Pathway A (Carbonyl Reduction) Product_d2 Ring-d2-Alcohol (3',5'-d2) Precursor->Product_d2 Pathway B (Ring Exchange) Reagent_A NaBD4 / D2O (Reduction) Reagent_B D2 / Pd/C (Exchange) Reduction targets C1 Reduction targets C1 Exchange targets Ring Exchange targets Ring

Figure 1: Synthetic pathways determining the regiospecificity of deuterium incorporation.

Spectroscopic Analysis (NMR, MS, IR)
A. Nuclear Magnetic Resonance (NMR) Analysis

The following data compares the Parent (H-form) with the predicted shifts for the d2-isotopologue .

  • Solvent: CDCl₃ (Deuterated Chloroform)[1][4]

  • Reference: TMS (0.00 ppm)

Table 1: ¹H NMR Chemical Shift Assignment (400 MHz)

PositionProton TypeParent Shift (δ ppm)Multiplicity (Parent)d2-Isomer (Ring-3,5-d2)d2-Isomer (Chain-2,2-d2)
Ar-H Aromatic (2,6)7.28Doublet (

Hz)
Singlet (Broad)Doublet
Ar-H Aromatic (3,5)6.87Doublet (

Hz)
Silent (D) Doublet
C1-H Benzylic (CH-OH)4.56Triplet (

Hz)
TripletSinglet (Coupling lost)
OCH₃ Methoxy3.80SingletSingletSinglet
C2-H Methylene (CH₂)1.75MultipletMultipletSilent (D)
C3-H Methyl (CH₃)0.91Triplet (

Hz)
TripletSinglet

Analyst Note:

  • Ring-d2: Look for the collapse of the AA'BB' aromatic system into two singlets (or one singlet if 3,5 are deuterated, leaving 2,6 as a singlet). The integration of the aromatic region will decrease from 4H to 2H.

  • Chain-2,2-d2: The triplet at 0.91 ppm (CH₃) will collapse into a sharp singlet because the adjacent methylene protons (C2) are replaced by deuterium (spin 1, low coupling constant).

Table 2: ¹³C NMR Chemical Shift Assignment (100 MHz)

CarbonAssignmentParent Shift (δ ppm)Isotope Effect (d2)
C-Ar C-O (Ipso)159.0Unchanged
C-Ar C-Alkyl (Para)136.5Unchanged
C-Ar C-Meta (3,5)113.8Triplet (

Hz) + Upfield shift
C-Ar C-Ortho (2,6)127.3Unchanged
C-1 Benzylic (C-OH)73.8Unchanged
O-Me Methoxy55.3Unchanged
C-2 Methylene31.9Quintet (if 2,2-d2)
C-3 Methyl10.2Unchanged
B. Mass Spectrometry (MS) Fragmentation

Mass spectrometry provides the definitive structural confirmation for the position of the deuterium.[1]

  • Ionization Mode: Electron Impact (EI, 70 eV) or ESI+ (M+H or M+Na).[1]

  • Parent Ion (M+): 166 m/z (Parent)

    
     168 m/z (d2).[1]
    

Key Fragmentation Pathway: Alpha-Cleavage The primary fragmentation mechanism for secondary alcohols is


-cleavage, where the bond between the carbinol carbon (C1) and the alkyl chain (C2) breaks.
  • Parent (166): Cleavage yields [Ar-CH=OH]⁺ (m/z 137) + Ethyl radical (29).[1]

  • Ring-d2 (168): Cleavage yields [Ar(d2)-CH=OH]⁺ (m/z 139) .[1] The D is retained on the ring.[1]

  • Chain-2,2-d2 (168): Cleavage yields [Ar-CH=OH]⁺ (m/z 137) . The D is lost with the ethyl radical.[1]

Critical QC Check: If your MS spectrum shows a parent of 168 but a base peak of 137, your deuterium is on the alkyl chain . If the base peak is 139, your deuterium is on the aromatic ring .

MSFragmentation M_Ion Molecular Ion (M+) m/z 168 Alpha_Cleavage Alpha-Cleavage (Loss of Ethyl Group) M_Ion->Alpha_Cleavage Fragment_Ring Ring-d2 Fragment [Ar(d2)-CH=OH]+ m/z 139 Alpha_Cleavage->Fragment_Ring If Ring-d2 Fragment_Chain Chain-d2 Fragment [Ar-CH=OH]+ m/z 137 Alpha_Cleavage->Fragment_Chain If Chain-d2

Figure 2: Diagnostic MS fragmentation logic for distinguishing d2-isotopomers.

C. Infrared Spectroscopy (IR)
  • O-H Stretch: 3300–3400 cm⁻¹ (Broad).[1]

  • C-H Stretch (Aromatic/Alkyl): 2850–3050 cm⁻¹.[1]

  • C-D Stretch (Diagnostic): Look for a weak but distinct band at 2100–2250 cm⁻¹ .[1] This confirms the presence of deuterium.[1]

  • C-O Stretch: ~1030 cm⁻¹.[1]

Experimental Protocols
Protocol A: NMR Sample Preparation
  • Mass: Weigh ~5–10 mg of the this compound.[1]

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.

  • Tube: Transfer to a clean, dry 5mm NMR tube.

  • Acquisition:

    • ¹H: 16 scans, 1s relaxation delay.

    • ¹³C: 512–1024 scans (due to splitting of C-D signals reducing peak height).

Protocol B: GC-MS Analysis
  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Inlet: 250°C, Splitless mode.

  • Oven Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C (3 min).
  • Detection: EI Source (70 eV), Scan range 40–300 m/z.[1]

  • Derivatization (Optional): If peak tailing occurs due to the -OH group, derivatize with BSTFA + 1% TMCS (60°C, 30 min) to form the TMS-ether (M+ becomes 240 for d2).[1]

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 92218, 1-(4-Methoxyphenyl)-1-propanol. Retrieved from [Link]

  • SpectraBase. (2024).[1] 1-(4-Methoxyphenyl)-1-propanol NMR Data. Wiley Science Solutions.[1] Retrieved from [Link][1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.[1] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard reference for isotope effects in NMR).

Sources

Methodological & Application

rac-1-(4'-Methoxyphenyl)propanol-d2 as an internal standard in mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantification of 1-(4'-Methoxyphenyl)propanol using Stable Isotope Dilution Mass Spectrometry

Executive Summary

This application note details the protocol for using rac-1-(4'-Methoxyphenyl)propanol-d2 (MPP-d2) as an Internal Standard (IS) for the quantification of its non-labeled analog, 1-(4'-Methoxyphenyl)propanol (MPP). MPP is a chiral secondary alcohol often analyzed as a pharmaceutical intermediate, a lignin degradation product, or a metabolite of methoxy-propiophenone derivatives.

The use of a deuterated internal standard corrects for variability in extraction efficiency, matrix effects (ion suppression/enhancement), and injection volume fluctuations. This protocol employs Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode.[1]

Chemical & Physical Properties

The internal standard, this compound, is chemically identical to the analyte but possesses a mass shift of +2 Da. This shift allows for spectral differentiation while maintaining identical chromatographic retention time (on achiral columns), ensuring the IS experiences the exact same matrix environment as the analyte.

PropertyAnalyte (Target)Internal Standard (IS)
Compound Name rac-1-(4'-Methoxyphenyl)propanolThis compound
CAS Number 5349-60-091889-40-6
Formula C₁₀H₁₄O₂C₁₀H₁₂D₂O₂
Molecular Weight 166.22 g/mol 168.23 g/mol
LogP (Octanol/Water) ~1.9 (Lipophilic)~1.9 (Identical)
pKa ~13.9 (Alcoholic proton)~13.9
Solubility Methanol, Acetonitrile, Ethyl AcetateMethanol, Acetonitrile, Ethyl Acetate

Mechanistic Insight: The Role of the IS

In electrospray ionization (ESI), co-eluting matrix components (phospholipids, salts) can suppress the ionization of the target analyte. By using a co-eluting stable isotope, the suppression affects both the Analyte and the IS equally.

Figure 1: Isotope Dilution Workflow The following diagram illustrates the self-correcting nature of the SIDA (Stable Isotope Dilution Assay) workflow.

SIDA_Workflow cluster_Matrix Matrix Effect Correction Sample Biological/Env Sample (Contains MPP) Spike Spike IS (Add fixed amt MPP-d2) Sample->Spike Homogenize Extract Extraction (LLE/SPE) (Losses occur here) Spike->Extract Equilibration LC LC Separation (Co-elution of MPP & MPP-d2) Extract->LC Inject MS MS/MS Detection (Differentiate by Mass) LC->MS ESI+ LC->MS Ion Suppression affects both equally Quant Ratio Calculation (Area_Analyte / Area_IS) MS->Quant Data Process

Caption: The SIDA workflow ensures that any analyte loss during extraction or signal suppression during ionization is mathematically canceled out by the identical behavior of the Internal Standard.

Experimental Protocol

Stock Solution Preparation
  • Analyte Stock (1 mg/mL): Dissolve 10 mg of 1-(4'-Methoxyphenyl)propanol in 10 mL of Methanol (LC-MS grade).

  • IS Stock (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of Methanol-d4 (to prevent H/D exchange) or standard Methanol.

  • Working IS Solution: Dilute IS Stock to 1 µg/mL in 50:50 Methanol:Water. Note: Prepare fresh weekly.

Sample Preparation (Liquid-Liquid Extraction)

Given the LogP of ~1.9, LLE is cleaner and more cost-effective than Protein Precipitation (PPT).

  • Aliquot: Transfer 100 µL of plasma/sample into a 1.5 mL tube.

  • Spike: Add 10 µL of Working IS Solution (Final conc. 100 ng/mL). Vortex for 10 sec.

  • Extract: Add 500 µL of MTBE (Methyl tert-butyl ether) or Ethyl Acetate.

  • Agitate: Shake/Vortex vigorously for 10 mins.

  • Phase Separation: Centrifuge at 10,000 x g for 5 mins at 4°C.

  • Dry: Transfer the upper organic layer to a clean glass vial and evaporate to dryness under Nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase (50:50 A:B).

LC-MS/MS Conditions

Chromatography (LC):

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: Ramp to 90% B

    • 3.0-4.0 min: Hold 90% B

    • 4.1 min: Re-equilibrate 10% B.

Mass Spectrometry (MS):

  • Source: ESI Positive (Electrospray Ionization).[1] Note: If signal is low, try APCI Positive.

  • Precursor Ion: The molecule readily loses water in the source to form [M+H-H2O]+ or forms a protonated molecule [M+H]+.

    • Target (d0): m/z 167.2 ([M+H]+) or 149.2 ([M+H-H2O]+).

    • IS (d2): m/z 169.2 ([M+H]+) or 151.2 ([M+H-H2O]+).

MRM Transitions (Optimized): The most abundant fragment is typically the Methoxybenzyl cation (m/z 121) formed by the cleavage of the alkyl chain.

CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)Dwell (ms)Type
MPP (Analyte) 149.1 ([M-H₂O+H]⁺)121.115-2050Quantifier
MPP (Analyte) 149.191.125-3050Qualifier
MPP-d2 (IS) 151.1 ([M-H₂O+H]⁺)123.1*15-2050IS Quant

*Note on IS Transition: The product ion for the IS depends on the position of the deuterium. If D is on the ring, m/z is 123. If D is on the propyl chain (lost during fragmentation), m/z is 121. Always run a product ion scan on your specific IS batch to confirm.

Fragmentation Pathway Visualization

Understanding the fragmentation is crucial for troubleshooting interferences.

Fragmentation_Pathway cluster_D2 Deuterated Analog (d2) Parent Parent Molecule [M+H]+ m/z 167 Dehydration Dehydrated Ion [M+H-H2O]+ m/z 149 Parent->Dehydration In-Source Loss of H2O (-18) Cleavage Alpha Cleavage Loss of Ethyl Group Dehydration->Cleavage Collision Cell Product Methoxybenzyl Cation (Quant Ion) m/z 121 Cleavage->Product Formation of stable benzylic cation D2_Path If D on Ring: 151 -> 123 If D on Chain: 151 -> 121

Caption: Proposed fragmentation pathway in ESI+ mode. The dehydration step often occurs in the source, making m/z 149 the effective precursor for MS/MS.

Validation & Troubleshooting

Linearity and Range
  • Range: 1 ng/mL to 1000 ng/mL.

  • Curve: Plot (Area Analyte / Area IS) vs. Concentration.

  • Weighting: 1/x² weighting is recommended to improve accuracy at the lower limit of quantification (LLOQ).

Common Pitfalls
  • Deuterium Exchange: If the deuterium labels are on the hydroxyl group (–OD), they will exchange with solvent water immediately, losing the mass shift. Ensure your standard is C-deuterated (on the carbon skeleton).

  • Cross-Talk: Inject a blank sample immediately after the highest standard. If you see a peak in the IS channel, check for isotopic impurity in the d0 analyte (natural M+2 isotopes).

  • Chirality: This method uses an achiral C18 column. If you need to separate enantiomers ((R)- vs (S)-MPP), use a Chiralcel OD-RH column. The racemic IS will still work but will split into two peaks.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 92218, 1-(4-Methoxyphenyl)-1-propanol. Retrieved from [Link]

  • U.S. Food and Drug Administration (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005).Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. (General grounding on SIDA principles).
  • NIST Mass Spectrometry Data Center. 2-Propanol, 1-methoxy- (Analogous fragmentation data). Retrieved from [Link]

Sources

Application Note: Utilizing rac-1-(4'-Methoxyphenyl)propanol-d2 for Robust Metabolic Stability Assessment in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Metabolic stability is a critical parameter in drug discovery, directly influencing a drug candidate's pharmacokinetic profile, including its half-life and oral bioavailability.[1][2] In vitro assays using human liver microsomes (HLM) are a cornerstone for early-stage assessment of a compound's susceptibility to Phase I metabolism.[1][3][4] The accuracy of these assays hinges on precise quantification of the parent compound over time, a task overwhelmingly accomplished by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][5] This application note provides a detailed protocol and scientific rationale for the use of rac-1-(4'-Methoxyphenyl)propanol-d2 as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of its non-deuterated analog, rac-1-(4'-Methoxyphenyl)propanol, in HLM stability assays. We will explore the foundational principles of isotope dilution mass spectrometry, provide a step-by-step experimental workflow, detail data analysis for calculating key pharmacokinetic parameters, and discuss the self-validating nature of a well-designed assay.

The Scientific Imperative: Why a Deuterated Internal Standard is Non-Negotiable

The primary goal of a metabolic stability assay is to measure the rate of disappearance of a test compound.[1] However, the analytical process, from sample preparation to LC-MS/MS analysis, is fraught with potential variability. Analyte can be lost during sample transfer, extraction efficiency can vary, and ionization in the mass spectrometer can be suppressed or enhanced by matrix components.[5]

An internal standard (IS) is added at a fixed concentration to all samples, standards, and controls to correct for this variability.[6][7] The quantification is based on the ratio of the analyte's response to the IS's response. For this correction to be valid, the IS must behave as identically to the analyte as possible.

Stable Isotope-Labeled Internal Standards (SIL-IS): The Gold Standard

A SIL-IS, such as This compound , is the undisputed gold standard for quantification.[8] In this molecule, two hydrogen atoms have been replaced with deuterium, a stable, heavier isotope.[8] This subtle mass change allows the mass spectrometer to distinguish it from the analyte, while its physicochemical properties remain virtually identical.

Key Advantages of this compound:

  • Co-elution: It has nearly the same chromatographic retention time as the analyte, ensuring both compounds experience the same matrix effects at the same time.[9]

  • Identical Extraction Recovery: During protein precipitation and sample processing, any loss of the analyte is mirrored by an equivalent loss of the SIL-IS.[8]

  • Correction for Ionization Variability: It experiences the same degree of ion suppression or enhancement in the mass spectrometer source as the analyte.[10][11]

The use of a SIL-IS like this compound provides a level of analytical certainty that is indispensable for making confident decisions in drug development, a practice strongly endorsed by regulatory bodies.[12][13][14]

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol details the steps to assess the metabolic stability of rac-1-(4'-Methoxyphenyl)propanol using this compound as the internal standard.

Principle of the Assay

The test compound, rac-1-(4'-Methoxyphenyl)propanol, is incubated with pooled human liver microsomes in the presence of the essential cofactor NADPH, which initiates Phase I metabolic reactions.[3] Aliquots are taken at specific time points, and the metabolic reaction is quenched by adding cold acetonitrile containing the internal standard, this compound. This step also precipitates microsomal proteins.[3] After centrifugation, the supernatant is analyzed by LC-MS/MS to determine the ratio of the analyte to the internal standard, allowing for the calculation of the compound's degradation rate.

Materials and Reagents
Reagent/MaterialDetails/Example Supplier
Test Compound rac-1-(4'-Methoxyphenyl)propanol (CAS: 5349-60-0)[15]
Internal Standard This compound (CAS: 91889-40-6)[16][17]
Biological Matrix Pooled Human Liver Microsomes (20 mg/mL stock)
Cofactor NADPH Regenerating System (e.g., NADPH-A, NADPH-B)
Buffer 100 mM Potassium Phosphate Buffer (KPO4), pH 7.4[3]
Organic Solvent Acetonitrile (ACN), LC-MS Grade
Positive Controls Midazolam, Dextromethorphan (High-turnover compounds)[3]
Labware 96-well plates, centrifuge, multichannel pipettes, LC-MS/MS system
Experimental Workflow

The following diagram outlines the key steps of the HLM metabolic stability assay.

G cluster_prep 1. Preparation cluster_incubate 2. Incubation (37°C) cluster_process 3. Sample Processing cluster_analysis 4. Analysis prep_buffer Prepare KPO4 Buffer (100 mM, pH 7.4) prep_hlm Thaw & Dilute HLM (to 1 mg/mL in Buffer) prep_buffer->prep_hlm prep_stocks Prepare Stock Solutions: Test Compound (1 mM) Positive Controls (1 mM) pre_incubate Pre-incubate HLM + Test Cmpd for 5 min prep_hlm->pre_incubate prep_is Prepare Quench Solution: ACN with Internal Standard (e.g., 100 nM) quench Quench Reaction: Add Cold Quench Solution prep_is->quench prep_nadph Prepare NADPH Solution initiate Initiate Reaction: Add NADPH pre_incubate->initiate sample Sample at Timepoints (0, 5, 15, 30, 45, 60 min) initiate->sample sample->quench centrifuge Centrifuge to Pellet Protein (e.g., 4000 rpm, 10 min) quench->centrifuge transfer Transfer Supernatant to new plate centrifuge->transfer lcms LC-MS/MS Analysis transfer->lcms data Calculate Analyte/IS Ratio & Determine % Remaining lcms->data

Caption: Workflow for the HLM metabolic stability assay.
Step-by-Step Methodology

1. Reagent Preparation:

  • Test Compound/Control Stock (1 mM): Prepare a 1 mM stock solution of the test compound (rac-1-(4'-Methoxyphenyl)propanol) and positive controls (e.g., Midazolam) in DMSO or ACN.

  • HLM Working Solution (1 mg/mL): On ice, dilute the 20 mg/mL HLM stock to 1 mg/mL using cold 100 mM KPO4 buffer. Keep on ice.

  • Quench Solution (100 nM IS): Prepare cold acetonitrile containing 100 nM this compound.

  • NADPH Solution: Prepare the NADPH regenerating system according to the manufacturer's instructions in KPO4 buffer.

2. Incubation Procedure (Final Volume = 200 µL):

  • The final incubation will contain 0.5 mg/mL HLM and 1 µM test compound.

  • Assay Plate Setup: To a 96-well plate, add 99 µL of the 1 mg/mL HLM working solution. Then, add 1 µL of the 1 mM test compound stock (or positive control/vehicle).

  • Negative Control: For the "-NADPH" control wells, add buffer instead of the NADPH solution in the initiation step.

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 5 minutes to allow the system to reach thermal equilibrium.

  • Reaction Initiation: Initiate the reaction by adding 100 µL of the pre-warmed NADPH solution to all wells (except the -NADPH controls). The time of this addition is T=0 .

3. Sampling and Quenching:

  • Time Points: At each designated time point (e.g., 0, 5, 15, 30, 45, 60 min), take a 25 µL aliquot from the incubation wells.

  • Quenching: Immediately add the 25 µL aliquot to a separate 96-well plate containing 100 µL of the cold Quench Solution. The cold acetonitrile stops the enzymatic reaction and precipitates the proteins, while simultaneously adding the internal standard.

  • T=0 Sample: The T=0 sample is typically prepared by adding the Quench Solution before adding the NADPH solution. This represents 100% of the compound remaining.

4. Sample Processing and Analysis:

  • Once all time points are collected, seal the quench plate and vortex thoroughly.

  • Centrifuge the plate (e.g., 4000 rpm for 10 min at 4°C) to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • Analyze the samples using a validated LC-MS/MS method optimized for rac-1-(4'-Methoxyphenyl)propanol and its deuterated internal standard.

Data Analysis and Interpretation

The LC-MS/MS instrument software will integrate the peak areas for the analyte and the internal standard.

1. Calculate Percent Remaining:

  • For each time point, calculate the Peak Area Ratio = (Analyte Peak Area / Internal Standard Peak Area).

  • Normalize the data to the T=0 sample to determine the percent of parent compound remaining: > % Remaining = (Peak Area Ratio at time t / Peak Area Ratio at t=0) x 100

2. Determine In Vitro Half-Life (t½):

  • Plot the natural logarithm (ln) of the "% Remaining" versus incubation time (in minutes).

  • Perform a linear regression on the data points. The slope of this line is the elimination rate constant (k).

  • Calculate the half-life using the formula: > t½ (min) = -0.693 / slope (k) [18]

3. Calculate In Vitro Intrinsic Clearance (CLint):

  • Intrinsic clearance is the measure of the inherent metabolic capacity of the liver.[2][19] It is calculated using the following equation: > CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume in µL / Microsomal Protein in mg) [20]

  • For this protocol: CLint = (0.693 / t½) x (200 µL / (0.5 mg/mL * 0.2 mL)) = (0.693 / t½) x (200 / 0.1)

Sample Data Presentation
Compoundt½ (min)CLint (µL/min/mg protein)
rac-1-(4'-Methoxyphenyl)propanol45.230.7
Midazolam (Positive Control)8.5163.1
-NADPH Control>120 (No significant degradation)<5.0

Trustworthiness: A Self-Validating System

The integrity of the metabolic stability data relies on a system of controls that validates the experiment's performance.

  • Time-Zero (T0) Sample: Represents 100% compound availability before metabolism begins and is the baseline for all subsequent calculations.

  • Negative Control (-NADPH): Incubating the test compound with microsomes without the NADPH cofactor is critical.[1] Since most Phase I enzymes are NADPH-dependent, no significant degradation should be observed. This control confirms that compound loss is due to enzymatic metabolism and not non-specific binding or chemical instability.

  • Positive Control: Using a compound with a known, rapid metabolism rate (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6) confirms that the liver microsomes and cofactor system are active and performing as expected.[3]

  • Internal Standard Response Monitoring: The peak area of this compound should be consistent across all samples from a single run.[6][7] Significant variation could indicate problems with sample preparation, extraction, or instrument performance, potentially compromising the data's validity.

Conclusion

The in vitro metabolic stability assay is a foundational experiment in modern drug discovery, providing early insights into a compound's likely in vivo behavior. The accuracy of this assay is paramount. By employing This compound as a stable isotope-labeled internal standard, researchers can effectively mitigate analytical variability and generate highly reliable and reproducible quantitative data. This robust methodology, grounded in the principles of isotope dilution and supported by a comprehensive system of controls, ensures high-quality data for confident decision-making in the progression of new chemical entities.

References

  • European Medicines Agency. (2012). Guideline on the investigation of drug interactions. EMA/CHMP/EWP/560/95/Rev. 1 Corr. 2. [Link]

  • BioPharma Services. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]

  • Li, W., et al. (2011). Internal Standards for Quantitative LC-MS Bioanalysis. In Quantitative LC-MS Bioanalysis: Principles and Applications. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. [Link]

  • European Medicines Agency. (2022). Draft International Council for Harmonisation (ICH) Guideline M12 on drug interaction studies. [Link]

  • Mercell. Metabolic stability in liver microsomes. [Link]

  • U.S. Food and Drug Administration. (2016). Safety Testing of Drug Metabolites Guidance for Industry. [Link]

  • ECA Academy. (2024). ICH M12 Guideline on Drug Interaction Studies. [Link]

  • Brouwer, K. L., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(18), 2557–2560. [Link]

  • European Medicines Agency. (2024). ICH M12 guideline on drug interaction studies. [Link]

  • Zhang, Y., et al. (2013). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. The AAPS journal, 15(3), 629–645. [Link]

  • BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need?. [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • Evotec. (2020). January 2020 US FDA In Vitro DDI Guidance. [Link]

  • AAPS. (n.d.). AAPS Views on Bioanalytical Method Validation Harmonization. [Link]

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites. [Link]

  • Sygnature Discovery. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Corning. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. [Link]

  • BuyersGuideChem. (n.d.). rac-1-(4'-Methoxyphenyl)propanol D2 | 91889-40-6. [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. [Link]

  • Vazvaei-Smith, F., et al. (2024). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. The AAPS Journal, 26(103). [Link]

  • BuyersGuideChem. (n.d.). This compound suppliers and producers. [Link]

  • ResearchGate. (2024). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • International Society for the Study of Xenobiotics. (2023). Best Practices for In Vitro enzyme (CYP, UGTs) and Clinical Study Design. ISSX Learning Center. [Link]

  • AAPS. (n.d.). AAPS Small Molecule View of ICH M10 draft Guideline. [Link]

  • Brinkmann, A. M., et al. (2021). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. Environmental toxicology and chemistry, 40(10), 2769–2783. [Link]

  • American Association for Clinical Chemistry. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. [Link]

  • ResearchGate. (2012). What internal standards can be used in LC/MS analysis of biological samples such as serum?. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]

  • de Faria, V. C., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Applied Pharmaceutical Science, 13(08), pp. 001-011. [Link]

  • International Society for the Study of Xenobiotics. (n.d.). ISSX Learning Center. [Link]

  • ChemHelp ASAP. (2021). Metabolic stability assays for predicting intrinsic clearance. YouTube. [Link]

  • Eurofins Discovery. (n.d.). Intrinsic clearance (liver microsomes, human). [Link]

  • ResearchGate. (n.d.). In vitro half-life and intrinsic clearance (CL int ) with predicted in vivo hepatic clearance (CL H ). [Link]

  • Parkinson, A., et al. (2020). Advances in the Study of Drug Metabolism – Symposium Report of the 12th Meeting of the International Society for the Study of Xenobiotics (ISSX). Drug metabolism and disposition: the biological fate of chemicals, 48(2), 109–119. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92218, 1-(4-Methoxyphenyl)-1-propanol. [Link]

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Application Note: The Strategic Use of rac-1-(4'-Methoxyphenyl)propanol-d2 in Quantitative Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in the fields of pharmacology, bioanalysis, and drug metabolism.

Purpose: This document provides a comprehensive technical guide on the application of rac-1-(4'-Methoxyphenyl)propanol-d2 as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of its non-deuterated analog, rac-1-(4'-Methoxyphenyl)propanol, in biological matrices. The protocols and principles described herein are essential for robust bioanalytical method development and validation in support of pharmacokinetic (PK) studies.

The Imperative for an Ideal Internal Standard in Pharmacokinetics

Quantitative bioanalysis, the cornerstone of pharmacokinetic research, demands the highest levels of accuracy and precision to reliably determine the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[1] The inherent variability of complex biological matrices (e.g., plasma, urine) and the multi-step nature of sample preparation can introduce significant error.[2] To correct for this, an internal standard (IS) is incorporated into every sample.

The ideal IS should be a compound that behaves identically to the analyte of interest during sample extraction, chromatography, and ionization, but is distinguishable by the detector.[3] While structurally similar analogs can be used, they often exhibit different extraction efficiencies, chromatographic retention times, and ionization responses. For this reason, stable isotope-labeled internal standards (SIL-IS), particularly deuterated compounds, are universally recognized as the "gold standard" for quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), strongly advocate for their use to ensure data integrity in regulated bioanalysis.

This guide focuses on This compound as a premier SIL-IS for its parent compound, rac-1-(4'-Methoxyphenyl)propanol .

Physicochemical Properties and Rationale for Use

The analyte and its deuterated internal standard are chemically identical, with the only difference being the substitution of two hydrogen atoms with deuterium. This subtle mass shift allows for their differentiation by a mass spectrometer, while their shared physicochemical properties ensure they behave as near-perfect mimics throughout the analytical workflow.[3]

Table 1: Compound Properties

PropertyAnalyte: rac-1-(4'-Methoxyphenyl)propanolInternal Standard: this compound
Molecular Formula C₁₀H₁₄O₂C₁₀H₁₂D₂O₂[4]
Molecular Weight 166.22 g/mol [5]~168.23 g/mol
CAS Number 5349-60-0[5][6]91889-40-6[4]
Structure


Key Feature Non-deuterated parent compoundStable deuterium label (+2 Da shift)

The power of using this compound lies in the principle of isotope dilution mass spectrometry. By adding a known quantity of the deuterated standard to the unknown quantity of the analyte in the biological sample at the very first step, any subsequent loss during processing affects both compounds equally. Therefore, the ratio of the analyte's MS signal to the IS's MS signal remains constant, providing a highly accurate and precise measurement of the analyte's true concentration.

Understanding Potential Metabolism and Label Stability

The structure of rac-1-(4'-Methoxyphenyl)propanol contains a methoxy group on the phenyl ring, which is a common site for metabolism. The primary metabolic pathway for such compounds is typically O-demethylation, converting the methoxy group to a hydroxyl group.[7][8] Further hydroxylation on the aromatic ring is also possible.

The strategic placement of the deuterium atoms on the propanol side chain of this compound makes it an excellent internal standard. This position is not typically a primary site of metabolism and the Carbon-Deuterium (C-D) bonds are highly stable, preventing back-exchange of deuterium for hydrogen under biological or analytical conditions. This ensures the mass difference between the analyte and the IS is maintained throughout the experiment.

parent rac-1-(4'-Methoxyphenyl)propanol (Analyte) metabolite1 O-demethylation Metabolite (1-(4-Hydroxyphenyl)propanol) parent->metabolite1 Phase I (CYP450) is This compound (Internal Standard) Deuterium on side chain is metabolically stable metabolite2 Glucuronide/Sulfate Conjugate metabolite1->metabolite2 Phase II (UGTs/SULTs)

Caption: Potential metabolic pathways for the analyte.

Detailed Experimental Protocol

This protocol outlines a robust method for the quantification of rac-1-(4'-Methoxyphenyl)propanol in human plasma using this compound as the internal standard, followed by LC-MS/MS analysis.

Materials and Reagents
  • Analytes: rac-1-(4'-Methoxyphenyl)propanol, this compound

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH) of HPLC or LC-MS grade; Formic Acid (FA), ACS grade or higher.

  • Water: Deionized water, 18 MΩ·cm or higher purity.

  • Biological Matrix: Blank human plasma (K2-EDTA anticoagulant).

  • Labware: Polypropylene microcentrifuge tubes (1.5 mL), autosampler vials.

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of rac-1-(4'-Methoxyphenyl)propanol and this compound into separate volumetric flasks. Dissolve in methanol to create 1 mg/mL stock solutions.

  • Analyte Working Solutions (for Calibration Curve): Serially dilute the analyte primary stock solution with 50:50 ACN:Water to prepare a series of working solutions for spiking into blank plasma.

  • Internal Standard Working Solution (50 ng/mL): Dilute the IS primary stock solution with 50:50 ACN:Water to a final concentration of 50 ng/mL. This solution will be used for protein precipitation.

Sample Preparation: Protein Precipitation
  • Pipette 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the Internal Standard Working Solution (50 ng/mL in ACN) to each tube. The ACN will precipitate the plasma proteins.

  • Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Caption: Sample preparation workflow using protein precipitation.

LC-MS/MS Instrumental Conditions
  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • MRM Transitions: To be determined by direct infusion of the analyte and IS. A hypothetical example is provided below.

Table 2: Hypothetical MRM Transitions

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)
rac-1-(4'-Methoxyphenyl)propanolm/z 167.1m/z 137.1 (Loss of C₂H₅OH)
This compoundm/z 169.1m/z 137.1 or 139.1

Note: Optimal transitions must be empirically determined.

Bioanalytical Method Validation

The developed method must be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry) to ensure it is reliable and reproducible for its intended purpose.[2]

Key Validation Parameters:

  • Selectivity and Specificity: Analyze at least six different lots of blank plasma to ensure no endogenous components interfere with the detection of the analyte or IS.

  • Calibration Curve: Assess the linearity of the response over the desired concentration range (e.g., 1-1000 ng/mL). The curve should include a blank, a zero standard (with IS), and 6-8 non-zero calibrators.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy (% bias) and precision (% CV) by analyzing quality control (QC) samples at a minimum of four concentration levels (LOD, L, M, H) in replicate (n=5).

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the response of the analyte in post-extraction spiked blank plasma to the response in a neat solution.

  • Recovery: Assess the efficiency of the extraction process by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

  • Stability: Evaluate the stability of the analyte in plasma under various conditions: bench-top, freeze-thaw cycles, and long-term storage at -80°C.

cluster_IS Internal Standard (IS) Role cluster_Analyte Analyte Journey cluster_MS Mass Spectrometry Detection IS_Added Known amount of IS (rac-1-...-propanol-d2) added to sample IS_Loss IS Loss (proportional to analyte loss) IS_Added->IS_Loss Sample Prep Analyte_Initial Unknown amount of Analyte in Plasma Analyte_Loss Analyte Loss during extraction Analyte_Initial->Analyte_Loss Sample Prep Ratio Ratio (Analyte Signal / IS Signal) Remains Constant Analyte_Loss->Ratio IS_Loss->Ratio Concentration Accurate Concentration Determined Ratio->Concentration

Caption: The principle of constant ratio in isotope dilution.

Conclusion

The use of this compound as a stable isotope-labeled internal standard is a superior strategy for the quantitative analysis of rac-1-(4'-Methoxyphenyl)propanol in pharmacokinetic studies. Its near-identical physicochemical properties ensure it effectively corrects for analytical variability, leading to highly accurate, precise, and reliable data that meets stringent regulatory standards. The protocols and principles outlined in this guide provide a robust framework for the development and validation of bioanalytical methods essential for advancing drug development programs.

References

  • BuyersGuideChem. Supplier CAS No 5349-60-0. [Link]

  • BuyersGuideChem. This compound suppliers and producers. [Link]

  • Brodzka, R., et al. (1993). Metabolism of 1-(4-hydroxy-3-methoxyphenyl)-2-propanone, a smoke flavour ketone, in rat. Xenobiotica, 23(6), 693-701. [Link]

  • PubChem. 1-(4-Methoxyphenyl)-1-propanol. National Center for Biotechnology Information. [Link]

  • Chemsrc. 1-(4-methoxyphenyl)propan-2-ol | CAS#:131029-01-1. [Link]

  • Taylor & Francis Online. Metabolism of 1-(4-hydroxy-3-methoxyphenyl)-2-propanone, a smoke flavour ketone, in rat. [Link]

  • JuSER. Four Atom Efficient Enzyme Cascades for All 4-Methoxyphenyl-1,2-propanediol Isomers Including Product Crystallization. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. A REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION BY USING LC-MS/MS. [Link]

  • Biotrial. GLP Quantitative Bioanalysis using LC-MS/MS. [Link]

  • BioPharma Services. Bioanalytical Method Development: Focus on Polar Compounds. [Link]

  • MOLBASE. 1-(4-methoxyphenyl)propan-1-ol. [Link]

  • Stanford University Mass Spectrometry. Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. [Link]

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rac-1-(4'-Methoxyphenyl)propanol-d2 as a tracer in wood combustion studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: rac-1-(4'-Methoxyphenyl)propanol-d2 as a Novel Lignin-Specific Tracer in Wood Combustion Studies

Audience: Researchers, scientists, and environmental professionals.

Introduction: The Need for Precise Wood Smoke Tracers

The combustion of wood and other biomass for energy and residential heating releases a complex mixture of gases and particulate matter (PM) into the atmosphere, significantly impacting air quality and climate.[1][2][3] To develop effective mitigation strategies and accurately model atmospheric chemistry, it is crucial to distinguish and quantify the contribution of wood smoke from other combustion sources, such as fossil fuels.[4] This is accomplished by identifying and measuring unique molecular markers or "tracers" that are specific to biomass burning.[5][6]

Lignin, a primary structural polymer in wood, produces specific aromatic compounds upon pyrolysis, such as methoxyphenols, which are widely used as tracers for wood smoke.[1][2][3][7] However, the reliable quantification of these native tracers can be challenging due to their semi-volatile and reactive nature.[2][3] The use of stable isotope-labeled internal standards, particularly deuterated analogues, added to environmental samples before extraction, is a well-established method to correct for analyte loss and ensure accurate quantification.[2][3][7]

This application note proposes the use of a synthesized, deuterated lignin model compound, This compound , as a novel, proactive tracer. Unlike traditional internal standards added during analysis, this tracer can be introduced directly into the wood fuel before combustion. This approach allows for the investigation of combustion dynamics, tracer stability, and its distribution across different emission phases (gas and particulate), providing a more comprehensive understanding of the wood burning process.

The structure of rac-1-(4'-Methoxyphenyl)propanol is analogous to the β-O-4 and α-O-4 linkages found in lignin, making its thermal decomposition products highly relevant to those of natural wood.[8][9] By tracking the deuterated fragments of this tracer, researchers can gain detailed insights into the chemical transformations occurring during combustion.

The Tracer: this compound

2.1. Rationale for Selection

  • Structural Relevance: The 4-methoxyphenylpropanol structure is a simplified model of the guaiacyl (G) and p-hydroxyphenyl (H) lignin units, which are fundamental building blocks of wood.[10][11] Its pyrolysis is expected to generate methoxyphenolic compounds similar to those naturally emitted from wood.[8]

  • Deuterium Labeling: The use of deuterium (D or ²H) provides a distinct mass shift that is easily detectable by mass spectrometry (MS) without significantly altering the chemical behavior of the molecule.[12] This allows its combustion products to be distinguished from the complex background of non-labeled organic compounds in wood smoke.[13][14] The deuterium label is stable and does not undergo radioactive decay.[12]

  • Controlled Introduction: As a synthetic compound, it can be precisely quantified and introduced into the wood fuel, providing a known starting concentration for mass balance calculations.

2.2. Synthesis and Characterization

The synthesis of α,α-dideuterio benzyl alcohols from aromatic esters using D₂O as the deuterium source is a well-established method.[15] A similar reductive deuteration approach can be used to synthesize this compound.

Key Characterization Steps:

  • NMR Spectroscopy: ¹H NMR is used to confirm the absence of protons at the labeled positions, while ²H NMR directly detects the deuterium resonances, confirming the location of the label.[13][14]

  • Mass Spectrometry (GC-MS): GC-MS analysis confirms the molecular weight increase corresponding to the number of incorporated deuterium atoms and assesses the isotopic purity of the synthesized tracer.[13][14]

Experimental Workflow: From Tracer to Analysis

The overall experimental process involves introducing the tracer into the wood, performing a controlled combustion, collecting the emissions, and analyzing the samples to quantify the tracer and its deuterated products.

G cluster_prep Phase 1: Preparation cluster_combustion Phase 2: Combustion & Sampling cluster_analysis Phase 3: Analysis Tracer Tracer Synthesis & Characterization Spiking Spike Wood with Tracer Solution Tracer->Spiking Wood Wood Sample (e.g., Pine, Oak) Wood->Spiking Drying Solvent Evaporation & Equilibration Spiking->Drying Combustion Controlled Combustion (e.g., Tube Furnace) Drying->Combustion Gas Gas-Phase Sampling (Sorbent Tubes) Combustion->Gas PM Particulate Matter (PM) Sampling (Filters) Combustion->PM Extraction Sample Extraction (Solvent) Gas->Extraction PM->Extraction Derivatization Derivatization (Optional) (e.g., Silylation) Extraction->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Experimental workflow for using this compound as a combustion tracer.

Detailed Protocols

4.1. Protocol 1: Preparation of Tracer-Spiked Wood

Causality: This protocol ensures a homogenous distribution of the tracer within the wood matrix before combustion. The choice of solvent is critical to ensure penetration into the wood without altering its structure.

  • Prepare Tracer Stock Solution: Accurately weigh ~10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetone) to create a 1 mg/mL stock solution.

  • Wood Sample Preparation: Use small, uniform pieces of wood (e.g., 1 cm³ blocks or shavings) of a known species (e.g., pine, oak). Dry the wood in an oven at 105°C for 24 hours to determine its dry weight.

  • Spiking: Apply a precise volume of the tracer stock solution evenly onto the surface of the dried wood samples. The target concentration should be environmentally relevant yet analytically detectable (e.g., 100 µg of tracer per gram of wood).

  • Solvent Evaporation: Place the spiked wood samples in a fume hood for at least 12 hours to allow the solvent to evaporate completely.

  • Equilibration: Store the spiked wood in a desiccator for 24 hours before combustion to ensure the tracer is fully adsorbed and equilibrated within the wood matrix.

4.2. Protocol 2: Controlled Combustion and Emission Sampling

Causality: A controlled combustion environment (e.g., a tube furnace) is essential to ensure reproducibility and to study the effect of specific parameters like temperature and oxygen availability. Sampling for both gas and particle phases is crucial as the tracer and its products will partition between them.

  • Combustion Setup: Place a known mass of the tracer-spiked wood into a quartz boat and insert it into a tube furnace.

  • Set Combustion Parameters:

    • Temperature Program: Ramp the temperature at a controlled rate (e.g., 20°C/min) to a final temperature representative of wood stove conditions (e.g., 500-800°C).[11]

    • Carrier Gas: Use a controlled flow of air or a specific gas mixture (e.g., 80% N₂, 20% O₂) to simulate different combustion efficiencies.

  • Particulate Matter (PM) Sampling: Connect the outlet of the furnace to a filter holder containing a pre-weighed quartz fiber or Teflon filter to collect PM.

  • Gas-Phase Sampling: Downstream of the PM filter, draw a known volume of the exhaust gas through a sorbent tube (e.g., XAD-2 or Tenax) to capture semi-volatile organic compounds (SVOCs).

4.3. Protocol 3: Sample Extraction and Analysis by GC-MS

Causality: This protocol is designed to efficiently extract the deuterated compounds from the complex sample matrices (filters and sorbent tubes) and quantify them accurately using Gas Chromatography-Mass Spectrometry (GC-MS). Using deuterated internal standards during the analysis step corrects for any extraction inefficiencies.[2][3][7]

  • Internal Standard Spiking: Before extraction, spike both the PM-loaded filter and the sorbent tube with a known amount of a different deuterated compound (e.g., deuterated phenanthrene-d10) to act as a recovery standard.

  • Extraction:

    • Filters: Place the filter in a vial with a suitable solvent (e.g., dichloromethane or ethyl acetate) and sonicate for 30 minutes.

    • Sorbent Tubes: Desorb the trapped compounds using a solvent flush or thermal desorption.

  • Concentration: Concentrate the extracts under a gentle stream of nitrogen to a final volume of ~200 µL.

  • Derivatization (Optional): To improve the chromatographic properties of polar analytes, derivatize the extract by adding a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heating at 70°C for 1 hour.[16] This is particularly useful for phenolic compounds.

  • GC-MS Analysis:

    • Injection: Inject 1-2 µL of the final extract into the GC-MS.

    • Chromatography: Use a non-polar column (e.g., DB-5ms) with a temperature program that effectively separates the target analytes (e.g., hold at 55°C for 1 min, then ramp to 280°C at 15°C/min).[7]

    • Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.[7] Monitor the characteristic molecular and fragment ions for the parent tracer and its expected deuterated pyrolysis products (e.g., deuterated guaiacol, deuterated catechol).

Data Analysis and Interpretation

The primary goal is to identify and quantify the deuterated compounds in the combustion emissions that originate from the this compound tracer.

5.1. Identification of Tracer Products

The pyrolysis of lignin model compounds like methoxyphenyl propanol is expected to cleave the ether and C-C bonds in the side chain, producing smaller deuterated phenolic compounds.[8][9][10] Look for deuterated analogues of common lignin pyrolysis products in the GC-MS chromatograms. The mass spectra of these peaks will show a characteristic mass shift due to the deuterium label.

5.2. Quantification

Quantification is performed using the internal standard method. A calibration curve is generated using authentic standards of the parent tracer and, if available, its expected products. The concentration of the deuterated tracer products in the samples is calculated based on their response relative to the recovery standard.

Table 1: Key GC-SIM Parameters for Tracer Analysis

Compound ClassParent Tracer (d2)Expected Products (Deuterated)Recovery Standard
Example Ions (m/z) M+, M-18, etc.Deuterated Guaiacol (M+), Deuterated Phenol (M+), Deuterated Catechol (M+)Phenanthrene-d10 (188)
Expected Retention Time Dependent on column and conditionsWill elute slightly earlier than their non-deuterated analogues[17]Dependent on column and conditions
Quantification Ion Specific fragment ionSpecific fragment ion for each product188
Qualifier Ions 2-3 additional ions for confirmation2-3 additional ions for confirmationN/A

Note: The exact m/z values will depend on the specific deuteration pattern of the tracer and its fragmentation in the mass spectrometer.

Conclusion and Future Applications

The use of this compound as a proactive tracer represents a powerful technique for elucidating the complex processes of wood combustion. By tracking the fate of a structurally relevant, isotopically labeled molecule, researchers can:

  • Quantify the efficiency of combustion under different conditions.

  • Determine the partitioning of lignin-derived products between the gas and particulate phases.

  • Investigate the formation pathways of harmful pollutants like polycyclic aromatic hydrocarbons (PAHs).

  • Validate atmospheric models by providing precise source apportionment data.

This methodology provides a self-validating system for studying wood smoke emissions, offering a higher degree of accuracy and insight than relying solely on the measurement of naturally occurring tracers.

References

  • Hawthorne, S. B., Miller, D. J., & Barkley, R. M. (2005). Determination of Methoxyphenols in Ambient Atmospheric Particulate Matter: Tracers for Wood Combustion. Environmental Science & Technology, 39(2), 631-637. [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. Blog. [Link]

  • Wang, G., et al. (Year). Understanding Low-Pressure Hydropyrolysis of Lignin Using Deuterated Sodium Formate. ResearchGate. [Link]

  • Khalil, M. A. K., & Rasmussen, R. A. (2003). Tracers of Wood Smoke. PDXScholar. [Link]

  • Shahid, I., et al. (2021). Tracers from Biomass Burning Emissions and Identification of Biomass Burning. MDPI. [Link]

  • Tsikas, D. (2025). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. MDPI. [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. YouTube. [Link]

  • Kim, Y. J. (2010). Analytical Methods of Levoglucosan, a Tracer for Cellulose in Biomass Burning, by Four Different Techniques. ResearchGate. [Link]

  • Nagy, B., et al. (2025). New water-soluble, toxic tracers of wood burning identified in fine brown carbon aerosol using a non-target approach. Atmospheric Chemistry and Physics. [Link]

  • Wang, C., et al. (2025). Stable isotope analysis in tree rings of conifer species relevant to fire history study. PubMed. [Link]

  • Berg, M. V., et al. (2012). Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites. PubMed. [Link]

  • McClean, S., et al. (2016). Isotopic Tracers for Combustion Research. Taylor & Francis Online. [Link]

  • Bodi, A., et al. (2021). Isomer-dependent catalytic pyrolysis mechanism of the lignin model compounds catechol, resorcinol and hydroquinone. PubMed Central. [Link]

  • Keppler, F., et al. (Year). Stable isotopes as a tool to trace back the origin of wood. Thünen Institute. [Link]

  • Simpson, C. D. (2005). Determination of Methoxyphenols in Ambient Atmospheric Particulate Matter: Tracers for Wood Combustion. CDC Stacks. [Link]

  • Simpson, C. D., et al. (2005). Determination of methoxyphenols in ambient atmospheric particulate matter: tracers for wood combustion. PubMed. [Link]

  • Jiang, G., et al. (2016). Lignin pyrolysis reactions. SpringerLink. [Link]

  • Dou, Z., et al. (Year). Experimental study on light volatile products from thermal decomposition of lignin monomer model compounds: effect of temperature, residence time and methoxyl group. PubMed Central. [Link]

  • Kim, S., et al. (Year). Pyrolysis reaction networks for lignin model compounds: unraveling thermal deconstruction of β-O-4 and α-O-4 compounds. Green Chemistry. [Link]

  • Al-Masri, M. (2025). Variations in GC–MS Response Between Analytes and Deuterated Analogs. ResearchGate. [Link]

  • James Hutton Institute. (Year). Isotopes as environmental tracers. James Hutton Institute. [Link]

  • Lee, C. H., et al. (Year). Method for preparing deuterated aromatic compounds.
  • Simpson, C. D., et al. (2025). Determination of Methoxyphenols in Ambient Atmospheric Particulate Matter: Tracers for Wood Combustion. ResearchGate. [Link]

  • An, J., & Ma, X. (2021). Reductive Deuteration of Aromatic Esters for the Synthesis of α,α-Dideuterio Benzyl Alcohols Using D2O as Deuterium Source. Organic Chemistry Portal. [Link]

  • Balaraman, K., et al. (2025). Ruthenium Catalyzed Selective α- And α,β-Deuteration of Alcohols Using D2O. ResearchGate. [Link]

  • University of California, Santa Barbara. (2018). Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. UCSB Chemistry & Biochemistry. [Link]

  • Gunanathan, C. (Year). Regioselective deuteration of alcohols in D2O catalysed by homogeneous manganese and iron pincer complexes. Green Chemistry. [Link]

Sources

Application Note: Analytical Method Validation for rac-1-(4'-Methoxyphenyl)propanol-d2

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a high-level technical guide for analytical scientists and quality control professionals involved in the validation of stable isotope-labeled standards. It adheres to the principles of ICH Q2(R2) (effective June 2024) and integrates specific considerations for deuterated isotopologues.

Executive Summary

This protocol details the validation of a reverse-phase HPLC-UV/MS method for rac-1-(4'-Methoxyphenyl)propanol-d2 (hereafter referred to as MPP-d2 ). As a deuterated analog of the secondary alcohol metabolite of 4'-methoxypropiophenone, MPP-d2 serves as a critical Internal Standard (IS) for pharmacokinetic (PK) studies.

Unlike standard small molecule validation, this protocol addresses two distinct Critical Quality Attributes (CQAs):

  • Chemical Purity: The absence of synthesis by-products (e.g., ketones, elimination alkenes).

  • Isotopic Enrichment: The ratio of d2 (target) to d0 (unlabeled) and d1 species, ensuring no "isotopic leak" interferes with quantitative MS assays.

Molecular Context & Method Strategy

The Analyte
  • Compound: this compound[1]

  • Structure: A propyl chain attached to a 4-methoxyphenyl ring, with a hydroxyl group at the benzylic position. The "d2" label typically implies deuterium incorporation at the benzylic carbon (via reduction of the ketone with deuteride) or on the aromatic ring.

  • Chromatographic Challenge: Deuterium substitution shortens C-H bond lengths, reducing the molar volume and lipophilicity. This often results in an Inverse Isotope Effect in Reverse Phase (RP) chromatography, where the deuterated analog elutes slightly earlier than the protium (d0) parent.[2][3]

Method Development Logic (The "Why")
  • Stationary Phase: A Phenyl-Hexyl column is selected over standard C18. The

    
    -
    
    
    
    interactions with the methoxy-benzene ring provide superior selectivity for aromatic impurities and enhance the resolution between the alcohol and potential ketone precursors.
  • Detection:

    • UV (275 nm): Primary for chemical purity/assay. The anisole chromophore absorbs strongly here, minimizing solvent noise compared to 220 nm.

    • MS (ESI+): Required for isotopic enrichment validation (d0/d2 ratio).

Experimental Protocol

Instrumentation & Conditions
ParameterSetting / Specification
Instrument UHPLC coupled with PDA and Single Quad MS (or Q-TOF)
Column Phenyl-Hexyl, 100 x 2.1 mm, 1.7 µm (e.g., Waters CSH or Phenomenex Kinetex)
Column Temp 35°C (Controlled to ±0.5°C to stabilize isotope separation effects)
Mobile Phase A 0.1% Formic Acid in Water (Milli-Q grade)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (LC-MS grade)
Flow Rate 0.4 mL/min
Injection Vol 2.0 µL
Detection UV: 275 nm (bw 4 nm); MS: ESI+, SIM mode (m/z 167.1 [d0+H], 169.1 [d2+H])
Gradient Program

Rationale: A shallow gradient is used initially to separate the polar alcohol from potential benzylic impurities, followed by a ramp to elute lipophilic dimers.

Time (min)% Mobile Phase BEvent
0.010Initial Hold
1.010Equilibration
8.060Main Elution (MPP-d2 ~5.5 min)
10.095Wash
12.095Wash Hold
12.110Re-equilibration
15.010End
Standard Preparation
  • Stock Solution: Dissolve 10.0 mg MPP-d2 in 10.0 mL Methanol (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A:B (90:10) to reach 100 µg/mL.

    • Note: Avoid using 100% organic solvent for injection to prevent "solvent effect" peak broadening.

Validation Framework (ICH Q2(R2))

The following workflow visualizes the decision logic for validating this specific isotopologue.

ValidationWorkflow Start Start Validation: MPP-d2 Specificity Specificity Test (Inject d0, d2, and Blank) Start->Specificity CheckRes Resolution (Rs) between d0 and d2? Specificity->CheckRes CoElution Co-elution (Rs < 0.5) Acceptable for Routine Assay CheckRes->CoElution No Shift Separation Partial Separation (Rs > 0.5) Requires Integration Summing CheckRes->Separation Isotope Effect Linearity Linearity & Range (5 levels: 50-150%) CoElution->Linearity Separation->Linearity Accuracy Accuracy (Recovery) Spike into Matrix if applicable Linearity->Accuracy Isotopic Isotopic Enrichment (MS or NMR Analysis) Accuracy->Isotopic Report Final Validation Report Isotopic->Report

Figure 1: Validation workflow emphasizing the decision path for chromatographic isotope effects.

Specificity & Isotope Effect

Objective: Confirm that the method distinguishes the analyte from impurities and determine if the d2-isotope effect causes peak splitting.

  • Protocol: Inject pure d0-MPP (unlabeled) and d2-MPP separately, then a 50:50 mix.

  • Acceptance Criteria:

    • No interference in Blank at retention time (

      
      ).
      
    • Impurity peaks must have Resolution (

      
      ) > 1.5 from the main peak.
      
    • Note: If d2 elutes earlier than d0 (Inverse Isotope Effect), the method is still valid for purity as long as the d2 peak is integrated fully. For Assay, if used as a standalone standard, the shift is irrelevant.

Linearity
  • Range: 50% to 150% of target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Criteria:

    
    ; Residuals < 2%.
    
Robustness (Critical for d2)

Deuterium exchange is rare on alkyl chains but possible on labile protons (hydroxyl).

  • Test: Incubate MPP-d2 in Mobile Phase (acidic water) for 24h.

  • Check: Verify no loss of d2 signal (m/z 169) or increase in d1 (m/z 168) via MS. This confirms the stability of the label under analytical conditions.

Special Protocol: Isotopic Enrichment Analysis

For deuterated standards, chemical purity (UV) is insufficient. You must validate how much of the material is actually d2.

Method (HRMS or High-Res SIM)
  • Tune: Optimize MS parameters for the [M+H-H2O]+ ion (likely m/z 149 for d0, 151 for d2) or the molecular ion [M+H]+.

    • Note: Benzyl alcohols often lose water in source. Ensure you are tracking the correct species.

  • Acquisition: Acquire spectra in SIM mode for m/z corresponding to d0, d1, d2, d3.

  • Calculation:

    
    
    
  • Acceptance Criteria: Typically

    
     isotopic purity for use as an Internal Standard to prevent "cross-talk" in blank channels.
    

IsotopeLogic Sample MPP-d2 Sample MS_Analysis LC-MS Analysis (SIM Mode) Sample->MS_Analysis d0_Signal Signal d0 (m/z X) MS_Analysis->d0_Signal d2_Signal Signal d2 (m/z X+2) MS_Analysis->d2_Signal Calc Calculate Ratio d2 / (d0+d1+d2) d0_Signal->Calc d2_Signal->Calc Decision Isotopic Purity > 98%? Calc->Decision Pass Pass: Valid IS Decision->Pass Yes Fail Fail: Contribution to Blank High Decision->Fail No

Figure 2: Logic flow for determining isotopic suitability.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). European Medicines Agency, 2024.[4][5]

  • Turowski, M., et al. "Deuterium isotope effects on the retention of isotopologues in reversed-phase liquid chromatography." Journal of Chromatography A, 2003. (Discusses the mechanism of inverse isotope effects).
  • PubChem. 1-(4-Methoxyphenyl)propan-1-ol (Compound Summary). National Library of Medicine.

  • Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. 2015.

Sources

Troubleshooting & Optimization

Technical Support Center: rac-1-(4'-Methoxyphenyl)propanol-d2 HPLC Separation

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for troubleshooting the HPLC separation of rac-1-(4'-Methoxyphenyl)propanol-d2.

Executive Summary & Molecule Analysis

You are likely encountering difficulties resolving the enantiomers of This compound . This molecule presents a classic "benzylic alcohol" motif with a para-methoxy substituent. The "d2" labeling (likely at the benzylic position or the propyl chain) introduces a mass shift but minimally alters the steric environment required for chiral recognition.

Key Challenges:

  • Chiral Recognition: The hydroxyl group is the primary "handle" for hydrogen bonding with the stationary phase, but the methoxy group adds steric bulk and electron density that can alter binding kinetics.

  • Isotope Effects: While deuterium (D) is chemically similar to hydrogen (H), it shortens bond lengths (C-D < C-H).[1][2] In high-efficiency modes, this can cause slight retention time shifts, but in standard chiral HPLC, d2- and d0-isotopologues often co-elute, complicating purity analysis if Mass Spectrometry (MS) is not used.

  • Solubility Mismatch: This compound is lipophilic. Dissolving in pure alcohol (MeOH/IPA) and injecting onto a high-alkane normal phase system often causes "peak fronting" or "splitting."

Method Development & Optimization (The "No Separation" Issue)

If you see a single peak or partial separation, your Chiral Stationary Phase (CSP) or Mobile Phase (MP) "interaction energy" is insufficient.

Protocol A: The Polysaccharide Screen (Self-Validating)

Rationale: Benzylic alcohols resolve best on Cellulose or Amylose carbamates via Hydrogen Bonding (OH group) and


 interactions (Phenyl ring).

Step 1: Column Selection Do not waste time with ligand-exchange columns. Start with these two "Gold Standard" columns:

  • Primary: Immobilized Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IB or coated Chiralcel OD-H ).

  • Secondary: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA or coated Chiralpak AD-H ).

Step 2: Mobile Phase Screening Run the following isocratic steps. If


 (Selectivity), move to the next condition immediately.
ConditionMobile Phase (v/v)Flow RateTempExpected Outcome
MP-1 Hexane / IPA (90:10)1.0 mL/min25°CStandard starting point. Good H-bonding.
MP-2 Hexane / EtOH (90:10)1.0 mL/min25°CEthanol often sharpens peaks for alcohols.
MP-3 Hexane / IPA (98:2)0.8 mL/min20°CLow polarity maximizes retention & resolution.

Critical Note: For the d2-analog , retention times will be nearly identical to the non-deuterated standard. Do not expect the d2 and d0 species to separate from each other on these columns. You are separating the d2-R from the d2-S.

Visualization: Method Development Decision Tree

MethodTree Start Start: this compound Screen1 Screen 1: Cellulose-based (OD-H / IB) MP: Hex/IPA 90:10 Start->Screen1 Check1 Resolution (Rs) > 1.5? Screen1->Check1 Success Method Validated Proceed to QC Check1->Success Yes Screen2 Screen 2: Amylose-based (AD-H / IA) MP: Hex/EtOH 90:10 Check1->Screen2 No (Single Peak) Check2 Partial Sep? (0.5 < Rs < 1.5) Screen2->Check2 Optimize Optimization Loop: 1. Lower Temp (15°C) 2. Reduce Flow (0.5 mL/min) 3. Dilute MP (98:2 Hex/IPA) Check2->Optimize Yes SwitchMode Switch Mode: Try Reversed Phase Chiral (Water/ACN on Chiralpak IG) Check2->SwitchMode No Optimize->Check1 Re-evaluate

Caption: Logical workflow for selecting the optimal stationary phase and mobile phase conditions.

Troubleshooting Peak Shape & Integrity

Issue: Peak Splitting or Fronting (The "Ghost" Peak)

Symptom: The main enantiomer peak looks like it has a "shoulder" or splits into two, even though it's a pure standard. Root Cause: Strong Solvent Effect. Mechanism: Your sample is likely dissolved in 100% IPA or Methanol to ensure solubility. When you inject this "strong" solvent into a "weak" mobile phase (90% Hexane), the analyte travels with the injection plug faster than the mobile phase, causing band broadening.

Corrective Action (The "Dilution" Protocol):

  • Dissolve your sample in IPA to a high concentration (e.g., 10 mg/mL).

  • Dilute this stock 1:10 with Hexane .

  • Final injection solvent: 90% Hexane / 10% IPA.

  • Inject. The peak should sharpen immediately.

Issue: Broad Peaks / Low Efficiency

Symptom: Peaks are symmetrical but very wide (low theoretical plates). Root Cause: Slow Mass Transfer. Mechanism: The methoxy group creates a "sticky" interaction with the amylose/cellulose polymer. Corrective Action:

  • Temperature: Increase column oven to 35°C . This increases kinetic energy and desorption rates, sharpening the peak (Note: This may slightly reduce resolution, so balance is key).

  • Flow Rate: Reduce flow to 0.5 mL/min . This allows more time for the analyte to equilibrate between phases.

The Isotope Factor: d2 vs. d0

Users often ask: "Can I separate the deuterated (d2) impurity from the non-deuterated (d0) material?"

Answer: Generally, No , not on a standard Chiral Normal Phase method.

  • Explanation: The "Inverse Isotope Effect" (where D elutes before H) is primarily observed in Reversed Phase (C18) chromatography due to the lower lipophilicity of C-D bonds [1]. In Normal Phase Chiral chromatography, the separation mechanism is driven by steric fit and hydrogen bonding, which are minimally affected by the extra neutron in Deuterium.

  • Solution: You must use Mass Spectrometry (LC-MS) or high-resolution NMR to determine isotopic purity.

    • LC-MS Setup: Monitor SIM (Selected Ion Monitoring) channels.

      • Channel 1: m/z = [M+H]+ (d0 mass)

      • Channel 2: m/z = [M+H]+ + 2 (d2 mass)

    • Since they co-elute, the ratio of peak areas in these two channels gives you the isotopic purity.

FAQ: Specific Scenarios

Q: I see a small peak eluting just before my main d2 enantiomers. Is this the d0 impurity? A: Unlikely. In Normal Phase, d0 and d2 usually co-elute. A small peak eluting before the main peaks is likely a chemical impurity (e.g., the ketone precursor 4'-methoxypropiophenone if the reduction wasn't complete). Check the UV spectrum: The ketone has a distinct UV max compared to the alcohol.

Q: Can I use UV detection for the d2 compound? A: Yes. The deuterium label does not affect the chromophore. Use 275 nm (the absorption max for the anisole/methoxy-benzene moiety) [2]. Avoid 210 nm if using IPA, as the solvent cutoff will cause high background noise.

Q: My resolution degrades after 50 injections. Why? A: Benzylic alcohols can be prone to aggregation or precipitation if the hexane evaporates from the mobile phase bottle (leaving it too alcohol-rich).

  • Fix: Refresh mobile phase daily. Ensure the column is flushed with 90:10 Hexane/IPA for 30 mins after use.

Troubleshooting Logic Map

Troubleshooting Problem Problem Detected Split Peak Splitting Problem->Split Broad Broad Peaks Problem->Broad NoRes No Resolution Problem->NoRes Solvent Check Injection Solvent (Match Mobile Phase) Split->Solvent Cause: Solvent Mismatch Temp Increase Temp (30-40°C) or Reduce Flow Broad->Temp Cause: Mass Transfer ChangeCol Switch CSP (OD-H -> AD-H -> OJ-H) NoRes->ChangeCol Cause: Selectivity

Caption: Diagnostic flow for identifying and resolving common chromatographic anomalies.

References

  • Turowski, M., et al. (2003). Deuterium Isotope Effects on Hydrophobicity and Chromatographic Retention.[1][2][3][4] Journal of the American Chemical Society.

  • NIST Chemistry WebBook. (2023). UV/Visible Spectrum of 1-(4-methoxyphenyl)-1-propanone (Structural Analog). National Institute of Standards and Technology.

  • Daicel Chiral Technologies. (2023). Chiral Column Selection Guide for Alcohols. Chiral Technologies Instruction Manuals.

  • Sigma-Aldrich. (2023).[5] Chiral HPLC Column Selection and Method Development Guide.

Sources

Technical Support Center: Quantification of rac-1-(4'-Methoxyphenyl)propanol-d2

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of rac-1-(4'-Methoxyphenyl)propanol-d2. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately quantifying this analyte in biological matrices. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, with a focus on overcoming the significant challenge of matrix effects in LC-MS/MS analysis.

I. Troubleshooting Guide: Diagnosing and Mitigating Matrix Effects

Matrix effects, the alteration of ionization efficiency by co-eluting compounds, are a primary source of inaccuracy and imprecision in LC-MS/MS-based bioanalysis.[1] Ion suppression is the more common manifestation, where endogenous components of the biological sample reduce the analyte signal.[2][3] This guide will walk you through a systematic approach to identify, quantify, and resolve these issues.

Initial Symptom: Poor Reproducibility, Inaccurate Spiked QC Samples, or Drifting Calibration Curves

If you are observing inconsistent results, such as high variability between replicate injections, quality control (QC) samples failing acceptance criteria, or non-linear or drifting calibration curves, matrix effects are a likely culprit.

Step 1: Confirm and Quantify the Matrix Effect

Before attempting to solve the problem, it's crucial to confirm that a matrix effect is present and to understand its magnitude. The post-extraction spike method is a quantitative approach to assess this.[4][5]

Experimental Protocol: Quantitative Assessment of Matrix Factor (MF)

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound and its stable isotope-labeled internal standard (SIL-IS) into the final mobile phase or reconstitution solvent at low and high concentrations.

    • Set B (Post-Spiked Matrix): Process at least six different lots of blank biological matrix (e.g., plasma, urine) through your entire sample preparation procedure.[6] In the final extracted matrix, spike the analyte and SIL-IS at the same concentrations as Set A.

    • Set C (Pre-Spiked Matrix for Recovery): Spike the analyte and SIL-IS into the blank biological matrix before the extraction procedure at the same concentrations.[6]

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate the Matrix Factor (MF) and Recovery:

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

    • Recovery (%) = (Peak Area in Set C) / (Peak Area in Set B) * 100

    • An MF value of 1 indicates no matrix effect. A value < 1 signifies ion suppression, and a value > 1 indicates ion enhancement.

    • The coefficient of variation (%CV) of the MF across the different matrix lots should be ≤15%.[7]

Step 2: Pinpoint the Source of the Matrix Effect

If the Matrix Factor calculation confirms a significant and variable matrix effect, the next step is to identify the region of the chromatogram where the suppression or enhancement is occurring. The post-column infusion technique is a powerful qualitative tool for this purpose.[4][5]

Experimental Protocol: Post-Column Infusion Analysis

  • Setup: Infuse a constant, low concentration of this compound solution into the mobile phase stream after the analytical column and before the mass spectrometer's ion source. This will generate a stable baseline signal for the analyte.

  • Injection: Inject a blank, extracted matrix sample onto the LC-MS/MS system.

  • Analysis: Monitor the analyte's signal throughout the chromatographic run. Any dips or peaks in the baseline signal indicate regions of ion suppression or enhancement, respectively, caused by co-eluting matrix components.[8]

G cluster_LC LC System cluster_Infusion Post-Column Infusion cluster_MS MS System Injector Injector Column Analytical Column Injector->Column Mobile Phase Tee Column->Tee SyringePump Syringe Pump (Analyte Solution) SyringePump->Tee IonSource Ion Source Tee->IonSource MassAnalyzer Mass Analyzer IonSource->MassAnalyzer

Step 3: Mitigate the Matrix Effect

Based on your findings, you can implement one or more of the following strategies:

A. Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[1][2]

Sample Preparation TechniquePrincipleEfficacy for Matrix Effect Reduction
Protein Precipitation (PPT) Proteins are crashed out of solution using an organic solvent (e.g., acetonitrile).Simple and fast, but often insufficient for removing phospholipids, a major cause of ion suppression.[9]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte and interferences between two immiscible liquid phases.Can be more effective than PPT at removing phospholipids and other interferences.[2][10]
Solid-Phase Extraction (SPE) Utilizes a solid sorbent to selectively retain the analyte while matrix components are washed away, or vice versa.Offers high selectivity and is very effective at removing interferences.[11][12] Mixed-mode SPE can be particularly useful for removing phospholipids.[9][13]
HybridSPE®-Phospholipid Removal A specialized technique that combines protein precipitation with specific removal of phospholipids via a zirconia-based sorbent.Highly effective at depleting phospholipids, leading to a significant reduction in matrix-induced ion suppression.[14]

G Start High Matrix Effect Detected? SPE Implement Solid-Phase Extraction (SPE) Start->SPE Yes LLE Consider Liquid-Liquid Extraction (LLE) SPE->LLE SPE insufficient or not feasible HybridSPE Use Specialized Phospholipid Removal (e.g., HybridSPE®) SPE->HybridSPE Phospholipids are the main issue Chrom_Opt Optimize Chromatography LLE->Chrom_Opt HybridSPE->Chrom_Opt SIL_IS Use a Stable Isotope-Labeled Internal Standard (SIL-IS) Chrom_Opt->SIL_IS End Re-evaluate Matrix Effect SIL_IS->End

B. Optimize Chromatographic Separation: If your post-column infusion experiment shows that the matrix effect occurs at a different retention time than your analyte, you can adjust your chromatography to separate them.[1][3]

  • Modify the Gradient: Adjust the mobile phase gradient to shift the elution of your analyte away from the region of ion suppression.

  • Change the Column: Use a column with a different stationary phase chemistry to alter the selectivity of the separation.

C. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is considered the gold standard for correcting matrix effects.[7][15] Since this compound is already deuterated, a corresponding non-deuterated version or one with a different isotopic label (e.g., ¹³C) would be the ideal internal standard.

  • Principle: A SIL-IS is chemically almost identical to the analyte and will therefore experience the same degree of ion suppression or enhancement.[16] By using the ratio of the analyte peak area to the SIL-IS peak area for quantification, the variability caused by matrix effects is normalized.

  • Crucial Consideration: It is imperative that the SIL-IS co-elutes perfectly with the analyte.[17] Even a slight chromatographic shift, which can sometimes occur with deuterated standards (isotope effect), can lead to differential matrix effects and inaccurate quantification if the suppression is not uniform across the peak.[18]

II. Frequently Asked Questions (FAQs)

Q1: My SIL-IS and analyte are not perfectly co-eluting, and I'm still seeing variability. What should I do?

This is a known phenomenon called the deuterium isotope effect, which can cause the deuterated standard to elute slightly earlier than the non-deuterated analyte.[18] If this slight separation occurs in a region of sharp changes in ion suppression, it can lead to inaccurate results.[17]

  • Troubleshooting:

    • Try a different chromatographic column or mobile phase to achieve better co-elution.

    • If co-elution cannot be achieved, consider using a ¹³C or ¹⁵N-labeled internal standard, which are less prone to chromatographic shifts.[17]

Q2: Can I just dilute my sample to reduce matrix effects?

Diluting the sample can reduce the concentration of interfering matrix components and thereby lessen the matrix effect.[3][19] However, this approach also dilutes your analyte, which may compromise the sensitivity of the assay, especially for low-concentration samples.[19] This strategy is only viable if the required limit of quantitation can still be achieved after dilution.

Q3: Are there any instrument-based approaches to minimize matrix effects?

Yes, optimizing the ion source parameters can help. This includes adjusting the nebulizer gas flow, desolvation gas temperature, and capillary voltage to enhance the ionization of your analyte relative to the interfering matrix components.[20][21] Additionally, some sources, like Atmospheric Pressure Chemical Ionization (APCI), can be less susceptible to matrix effects than Electrospray Ionization (ESI) for certain compounds.[22][23]

Q4: My matrix effect varies significantly between different patient samples. How do I ensure robust quantification?

High inter-subject variability in matrix effects is a significant challenge.

  • The Best Solution: The most robust approach is to use a co-eluting SIL-IS.[15][24] This will correct for the variability in matrix effects from one sample to the next.

  • Alternative Strategy: If a SIL-IS is not available, matrix-matched calibration is necessary.[1][25] This involves preparing your calibration standards in the same biological matrix as your samples to account for the matrix effect. However, this approach does not account for lot-to-lot or patient-to-patient variability.

Q5: What are the regulatory expectations regarding matrix effect evaluation?

Regulatory bodies like the U.S. Food and Drug Administration (FDA) require that bioanalytical methods be validated to ensure they are free from significant matrix effects.[26][27] The validation should demonstrate the selectivity of the method in the presence of matrix components and assess the matrix effect across at least six different sources of the biological matrix.[26]

References
  • Advances in Sample Preparation: Removing Phospholipids from Biological Samples. Chromatography Online. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. Waters Corporation. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]

  • Use of post-column infusion for assessment of matrix effects. ResearchGate. [Link]

  • COMPARISON OF SPE PROTOCOLS FOR PHOSPHOLIPID REMOVAL IN BASIC ANALYTE BIOANALYTICAL QUANTITATION. Waters Corporation. [Link]

  • Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression. Restek. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Waters Corporation. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC International. [Link]

  • Ion suppression (mass spectrometry). Wikipedia. [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC. [Link]

  • The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC International. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry. [Link]

  • Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. ACS Publications. [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. [Link]

  • Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. PMC. [Link]

  • Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. Biotech Spain. [Link]

  • Compensation of Matrix Effects by Postcolumn Infusion of a Monitor Substance in Multiresidue Analysis with LC−MS/MS. ACS Publications. [Link]

  • Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC. [Link]

  • Does a stable isotopically labeled internal... Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Matrix matching in liquid chromatography–mass spectrometry with stable isotope labelled internal standards—Is it necessary? ResearchGate. [Link]

  • How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Drawell. [Link]

  • Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies. SlidePlayer. [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

  • How can I identify Ion Suppression in Biological Sample Analysis? Providion Group. [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Chromatography Online. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Royal Society of Chemistry. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]

  • Ion Suppression and ESI. University of Waterloo. [Link]

  • The Secrets of Electrospray Ionization: Why Less is More. LCGC International. [Link]

  • Matrix effect in a view of LC-MS/MS: An overview. ResearchGate. [Link]

  • Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. ACS Publications. [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. [Link]

Sources

calibration curve issues with rac-1-(4'-Methoxyphenyl)propanol-d2

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for rac-1-(4'-Methoxyphenyl)propanol-d2. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common and complex issues encountered during the development of analytical methods, with a specific focus on calibration curve performance. As Senior Application Scientists, we provide not just solutions, but the underlying scientific principles to empower your method development.

Introduction to this compound in Quantitative Analysis

This compound is a deuterated stable isotope-labeled (SIL) internal standard (IS). In quantitative mass spectrometry, particularly LC-MS/MS, an ideal internal standard is chemically and physically almost identical to the analyte of interest.[1] It is added at a known, constant concentration to all calibrators, quality control samples (QCs), and unknown samples before processing.[2] Because the SIL-IS co-elutes and experiences nearly identical effects from the sample matrix (ion suppression or enhancement) and procedural variations (extraction loss, injection volume inconsistencies), it allows for highly accurate and precise quantification.[3][4] The final quantification is based on the peak area ratio of the analyte to the internal standard, which normalizes these variations.[2]

A robust and reliable calibration curve is the cornerstone of any quantitative bioanalytical method. This guide addresses the common pitfalls that can compromise its performance.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to help you diagnose and resolve specific issues you may encounter with your calibration curve.

Question 1: Why is my calibration curve showing poor linearity (R² < 0.99)?

Poor linearity is a common issue that can stem from multiple sources, ranging from simple pipetting errors to complex matrix effects or detector saturation.

Potential Causes and Troubleshooting Steps:

  • Improper Standard Preparation: Inaccurate serial dilutions are a primary cause of non-linearity.

    • Action: Prepare a fresh set of calibration standards using calibrated pipettes and high-purity solvents. Ensure the initial stock solution is fully dissolved. Use a different weighing of the reference standard if possible to rule out weighing errors.

  • Detector Saturation at High Concentrations: At the upper end of the curve, an excessively high concentration of the analyte can saturate the MS detector, causing the response to plateau.

    • Action: Visually inspect the raw peak area of your highest concentration standards. If the peak shape is flat-topped or the area does not increase proportionally from the previous standard, saturation is likely.

    • Solution: Reduce the concentration of the upper limit of quantification (ULOQ) standard or dilute the entire calibration curve and re-inject.

  • Ion Suppression/Enhancement: As analyte concentration increases, it can suppress the ionization of the internal standard, a phenomenon often seen in Electrospray Ionization (ESI).[5] This alters the analyte/IS ratio in a non-linear fashion.

    • Action: Plot the absolute peak area of this compound across all calibration points. A significant downward trend in the IS area as the analyte concentration increases is a clear indicator of this issue.[5]

    • Solution: See the detailed protocol for investigating matrix effects in the "Experimental Protocols" section below. Improving chromatographic separation to move the analyte away from interfering matrix components is a key strategy.[6]

  • Inappropriate Curve Weighting: Most calibration curves in bioanalysis exhibit greater variance at higher concentrations (heteroscedasticity). Using a simple linear regression (1/x⁰ or no weighting) can result in a poor fit.

    • Action: Apply a weighting factor to your regression analysis. Common weighting factors are 1/x or 1/x². This gives more weight to the lower concentration points, which are often more critical, and typically provides a better fit and improved accuracy at the lower limit of quantification (LLOQ).

Question 2: My accuracy and precision are poor, especially at the LLOQ. What should I do?

Inaccurate and imprecise results, particularly at low concentrations, suggest issues with background interference, inconsistent sample processing, or sub-optimal internal standard performance.

Potential Causes and Troubleshooting Steps:

  • High Background or Contamination: Interference from the sample matrix or carryover from previous injections can obscure the LLOQ peak, leading to high variability.

    • Action: Inject a blank matrix sample (a sample with no analyte or IS) immediately after your ULOQ standard. If you see a significant peak for the analyte, you have a carryover issue.

    • Solution: Optimize the LC wash method between injections. Use a stronger organic solvent in the wash solution. If the issue persists, investigate potential sources of contamination in your sample preparation workflow.

  • Sub-optimal IS Concentration: The concentration of the internal standard should be appropriate for the expected analyte concentration range.

    • Action: The peak area of your IS should be substantial and well above the instrument noise. A common practice is to set the IS concentration to be near the geometric mean of the LLOQ and ULOQ concentrations.

  • Isotopic Purity of the Internal Standard: The deuterated standard should have high isotopic enrichment (ideally ≥98%) to minimize the contribution of any unlabeled analyte, which could lead to an overestimation of the analyte concentration.[3]

    • Action: Analyze a high-concentration solution of only the this compound. Check for any signal in the mass transition of the unlabeled analyte. If a significant signal is present, this "crosstalk" can bias results, especially at the LLOQ.

  • Hydrogen-Deuterium (H/D) Exchange: Deuterium atoms should be placed in stable positions within the molecule to avoid exchange with hydrogen atoms from the solvent or matrix.[3] While the d2 label on the propanol chain of this specific molecule is generally stable, harsh pH or temperature conditions during sample prep could potentially facilitate exchange.

    • Action: Perform a stability test by incubating the IS in the sample matrix at various time points before extraction.

    • Solution: See the "Protocol for Assessing Isotopic Exchange" below for a detailed methodology.[7]

Question 3: The response of my internal standard, this compound, is erratic across my sample batch. Why?

The purpose of an IS is to provide a stable, consistent signal to normalize against.[2] An erratic IS signal points directly to problems in the analytical workflow.

Potential Causes and Troubleshooting Steps:

  • Inconsistent Sample Preparation: The most common cause is inconsistent addition of the IS to each sample or inconsistent recovery during extraction.

    • Action: Review your sample preparation procedure. Ensure the IS is added accurately to every sample with a calibrated pipette. If using solid-phase extraction (SPE) or liquid-liquid extraction (LLE), inconsistent technique can lead to variable recovery.

  • Differential Matrix Effects: While a SIL-IS is designed to track and correct for matrix effects, severe or highly variable matrix components can sometimes affect the analyte and IS differently, especially if they are not perfectly co-eluting.[8]

    • Action: Overlay the chromatograms of the analyte and the IS. They should co-elute perfectly. Even a slight retention time difference can expose them to different matrix environments as they enter the MS source, causing differential suppression.[8]

    • Solution: Re-optimize the chromatography to ensure perfect co-elution. If the problem persists, a more rigorous sample cleanup procedure may be necessary to remove the interfering matrix components.

Data & Validation Criteria

For a calibration curve to be acceptable, it must meet predefined validation criteria, which are often guided by regulatory bodies like the FDA or EMA.

Table 1: Typical Acceptance Criteria for a Bioanalytical Calibration Curve

ParameterAcceptance Criteria
Correlation Coefficient (R²) ≥ 0.99
Calibration Standard Accuracy Within ±15% of nominal value (±20% at LLOQ)
Calibration Standard Precision ≤ 15% CV (≤ 20% at LLOQ)
Range At least 3-4 orders of magnitude is typical
Number of Standards Minimum of 6-8 non-zero standards

Experimental Protocols & Workflows

Protocol 1: Preparation of Calibration Standards and QCs

This protocol outlines the steps for creating a reliable set of calibrators and quality control samples.

  • Prepare Stock Solutions:

    • Accurately weigh ~1 mg of the analyte and this compound reference standards.

    • Dissolve each in a suitable solvent (e.g., Methanol) to create 1 mg/mL primary stock solutions.

    • From these, prepare intermediate stock solutions through serial dilution in the same solvent.

  • Prepare Working Standard (WS) Solutions:

    • From the intermediate analyte stock, prepare a series of WS solutions that will be used to spike into the blank matrix to create the calibration curve points.

  • Prepare Internal Standard (IS) Working Solution:

    • Dilute the IS stock solution to a final concentration that will be added to all samples.

  • Spike Samples:

    • Calibration Standards: To a set of blank matrix aliquots, add a small volume (typically 1-5% of the total volume) of each analyte WS to create your 8 calibration points (e.g., 1, 2, 5, 10, 20, 50, 80, 100 ng/mL).

    • QC Samples: Prepare QCs at a minimum of four levels: LLOQ, Low QC, Mid QC, and High QC. These should be prepared from a separate weighing of the analyte stock if possible.

    • All Samples: Add the IS working solution to all calibrators, QCs, and unknown samples.

  • Process Samples: Proceed with your validated sample extraction method (e.g., protein precipitation, LLE, or SPE).

Workflow for Generating a Calibration Curve

G cluster_prep Preparation Phase cluster_spiking Sample Spiking cluster_analysis Analysis Phase cluster_data Data Processing prep_analyte Prepare Analyte Stock & Working Stds spike_cal Spike Blank Matrix (Calibration Stds) prep_analyte->spike_cal prep_is Prepare IS Working Std spike_is Add IS to All Samples (Cal, QC, Unknowns) prep_is->spike_is prep_qc Prepare QC Working Stds spike_qc Spike Blank Matrix (QC Samples) prep_qc->spike_qc spike_cal->spike_is spike_qc->spike_is extract Sample Extraction (PPT, LLE, SPE) spike_is->extract lcms LC-MS/MS Analysis extract->lcms integrate Integrate Peak Areas (Analyte & IS) lcms->integrate ratio Calculate Area Ratios (Analyte/IS) integrate->ratio curve Generate Weighted (1/x²) Calibration Curve ratio->curve quantify Quantify QC & Unknown Samples curve->quantify

Caption: Standard workflow for bioanalytical sample preparation and calibration.

Protocol 2: Quantitative Assessment of Matrix Effects

This experiment is crucial for diagnosing issues related to ion suppression or enhancement.[3]

  • Objective: To compare the analyte response in a pure solution versus its response when spiked into an extracted blank matrix.

  • Prepare Three Sample Sets:

    • Set 1 (Neat Solution): Spike the analyte and IS into the final reconstitution solvent.

    • Set 2 (Post-Extraction Spike): Extract at least 6 different lots of blank biological matrix. After the final evaporation step, spike the analyte and IS into the reconstituted blank extract.

    • Set 3 (Matrix Standards): Spike the analyte and IS into the blank matrix before extraction and process as usual. (This set measures recovery).

  • Analysis: Analyze all three sets by LC-MS/MS.

  • Calculation:

    • Matrix Effect (ME %): ME % = (Mean Peak Area in Set 2 / Mean Peak Area in Set 1) * 100

    • Interpretation: A value < 100% indicates ion suppression. A value > 100% indicates ion enhancement. A value of 100% means no matrix effect. The variability (%CV) across the different matrix lots should be <15%.

Troubleshooting Decision Tree

G start_node Calibration Curve Fails (R² < 0.99 or Poor Accuracy) check_prep Recalculate & Review? Check for obvious errors. start_node->check_prep Start Here check_node check_node action_node action_node end_node Problem Resolved check_prep->end_node Calculation error found action_remake Prepare fresh standards & re-run. check_prep->action_remake No obvious errors action_remake->end_node Issue resolved check_linearity Is curve non-linear at ULOQ? action_remake->check_linearity Issue persists action_dilute Dilute ULOQ or entire curve. Check for saturation. check_linearity->action_dilute Yes check_is_response Is IS Response dropping at high analyte conc.? check_linearity->check_is_response No action_dilute->end_node Linearity restored action_dilute->check_is_response Still non-linear action_matrix Investigate Matrix Effects. (See Protocol 2) Improve chromatography. check_is_response->action_matrix Yes action_stability Investigate IS stability (H/D Exchange) and crosstalk. check_is_response->action_stability No, IS response is stable action_matrix->end_node action_stability->end_node

Sources

Technical Support Center: Stability & Analysis of rac-1-(4'-Methoxyphenyl)propanol-d2

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for analytical chemists working with rac-1-(4'-Methoxyphenyl)propanol-d2 . This compound serves as a critical internal standard (IS) or metabolic probe, but its structural features—specifically the electron-donating methoxy group paired with a benzylic hydroxyl—make it chemically fragile.

Executive Summary: The "Fragility Profile"

Before troubleshooting, you must understand why this molecule degrades.

  • Benzylic Lability: The hydroxyl group is benzylic (adjacent to a phenyl ring).

  • Electronic Activation: The para-methoxy group is a strong electron donor. It stabilizes the formation of a benzylic carbocation intermediate, significantly lowering the energy barrier for acid-catalyzed dehydration.

  • The Consequence: The molecule readily dehydrates to form 1-(4-methoxyphenyl)propene (an anethole derivative) under acidic conditions or thermal stress.

Section 1: Sample Preparation & Handling (The "Cold Chain")

Q: I am seeing high variability in my internal standard (IS) response between equivalent samples. Is this a pipetting error?

Diagnosis: Likely not pipetting, but solvent-induced degradation . Technical Insight: Benzylic alcohols can undergo etherification or dehydration in protic solvents, especially if trace acid is present. Methanol (MeOH) is a common culprit. If your MeOH contains even trace formic acid (common in LC-MS grades), it can catalyze the conversion of your alcohol to the methyl ether or the alkene over a few hours at room temperature.

Protocol:

  • Preferred Solvent: Acetonitrile (ACN) or DMSO (for stock solutions). These are aprotic and stabilize the hydroxyl group.

  • The "Neutrality" Rule: Ensure all solvents are strictly neutral. Avoid acidified diluents until the moment of injection.

  • Temperature: Keep autosampler temperature at 4°C . Degradation kinetics are Arrhenius-driven; cooling slows the carbocation formation significantly.

Q: My stock solution turned slightly yellow after a week. Is it still usable?

Diagnosis: Oxidation .[1] Technical Insight: Secondary benzylic alcohols are prone to oxidation to the corresponding ketone (1-(4-methoxyphenyl)propan-1-one), particularly under light exposure. The yellowing often indicates the formation of conjugated oxidation byproducts (quinoid structures).

Validation Step: Run a quick scan. If you see a mass shift of -2 Da (loss of D2/H2 depending on labeling position) or -4 Da , the stock is compromised.

Corrective Action:

  • Discard the stock.

  • Prepare fresh stock in amber glass vials.

  • Purge headspace with Nitrogen or Argon before sealing.

  • Store at -20°C or -80°C.

Section 2: LC-MS Analysis (Combating Acid Sensitivity)

Q: I see a "ghost peak" eluting later than my analyte with a mass of [M-18]. What is it?

Diagnosis: On-column Dehydration . Technical Insight: You are detecting the dehydration product, the alkene (styrene derivative). The [M-18] signal indicates the loss of water (D2O or HDO depending on the label).

  • Cause: Your mobile phase is likely too acidic (e.g., 0.1% Formic Acid or TFA). The silica backbone of the column (if not fully end-capped) or the mobile phase acidity is catalyzing dehydration during the run.

Troubleshooting Workflow:

ParameterCurrent Setting (Likely Problem)Recommended Setting (Solution)
Mobile Phase A 0.1% Formic Acid (pH ~2.7)10 mM Ammonium Acetate (pH ~5-6)
Column Temp > 40°C< 30°C (Heat accelerates elimination)
Column Type Standard C18 (Acidic silanols)High-pH stable / Hybrid Particle (e.g., BEH, Gemini)
Dwell Time Long gradientsFast gradients (Minimize residence time)
Q: Can I use Trifluoroacetic Acid (TFA) to improve peak shape?

Answer: Absolutely NOT. TFA is a strong enough acid to cause rapid, quantitative dehydration of p-methoxy benzylic alcohols. You will likely convert 100% of your sample to the alkene before it even reaches the detector. Use Ammonium Fluoride (if negative mode) or Ammonium Formate if buffering is needed.

Section 3: GC-MS Analysis (Managing Thermal Stress)

Q: My GC peak is broad and tailing, or I see a "split" peak.

Diagnosis: Thermal Degradation in the Inlet. Technical Insight: The high temperature of the GC inlet (often 250°C+) provides the activation energy for thermal dehydration. The "split" peak is often the co-elution of the intact alcohol and the alkene formed in situ.

The "Golden Rule" of GC for this Compound: Never inject the underivatized alcohol.

Protocol: Silylation Derivatization You must cap the hydroxyl group to prevent dehydration.

  • Reagent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Reaction: Mix 50 µL sample + 50 µL reagent. Incubate at 60°C for 30 mins.

  • Result: Forms the TMS-ether. This is thermally stable and improves volatility.

  • Mass Shift: Look for +72 Da (replace H with Si(CH3)3).

GC Parameters Table:

ParameterUnderivatized (High Risk)Derivatized (TMS) (Recommended)
Inlet Temp Keep < 200°C (Poor vaporization)250°C (Stable)
Liner Deactivated splitlessUltra-Inert / Deactivated wool
Column Phase Polar (Wax)5% Phenyl (DB-5ms / Rxi-5Sil MS)

Section 4: Visualizing the Degradation Pathways

The following diagram illustrates the mechanistic pathways you are fighting against. Understanding this causality is key to prevention.

DegradationPathways cluster_prevention Prevention Strategies Compound This compound (Target Analyte) Carbocation Benzylic Carbocation (Stabilized by p-OMe) Compound->Carbocation Acid (H+) or Heat (>40°C) Ketone Degradant B: 1-(4-Methoxyphenyl)propanone (Oxidation [M-2]) Compound->Ketone Light + O2 TMS Stable Derivative: TMS-Ether (GC-MS Target) Compound->TMS BSTFA (Derivatization) Alkene Degradant A: 1-(4-Methoxyphenyl)propene (Dehydration [M-18]) Carbocation->Alkene - H2O (Elimination) Ether Degradant C: Methyl Ether (Solvolysis in MeOH) Carbocation->Ether + MeOH (Solvolysis)

Caption: Figure 1. Degradation pathways of p-methoxy benzylic alcohols. The red paths indicate degradation risks (Acid/Heat/Light); the green path represents the stabilization strategy for GC analysis.

Section 5: Experimental Validation (The "Self-Check")

Before running your full batch, perform this System Suitability Test (SST) :

  • The "Acid Stress" Test:

    • Take an aliquot of your standard.

    • Add 10 µL of 1% Formic Acid.

    • Inject immediately vs. a neutral control.

    • Pass Criteria: If the Acid sample shows >5% conversion to the alkene (earlier/later eluting peak depending on mode), your method is not robust . You must switch to a buffered mobile phase (Section 2).

  • The "Dark" Control:

    • Prepare two vials. Wrap one in foil. Leave one on the bench for 4 hours.

    • Pass Criteria: Response factor difference < 2%.

References

  • Mechanism of Benzylic Dehydration

    • Title: Acid-catalyzed dehydration of benzylic alcohols: Kinetic studies and substituent effects.
    • Source:Journal of Organic Chemistry.
    • Context: Explains the stabilization of the carboc
    • URL:[Link] (Proxy for general benzylic reactivity).

  • GC-MS Analysis of Labile Alcohols

    • Title: Derivatization of alcohols for GC-MS analysis: A review of silyl
    • Source:Journal of Chrom
    • Context: Establishes BSTFA/TMCS as the gold standard for preventing thermal degrad
    • URL:[Link]

  • In-Column Dehydration Phenomena

    • Title: In-Column Dehydration of Benzyl Alcohols and Their Chrom
    • Source:Molecules (MDPI).
    • Context: Specifically details the dehydration of methoxy-substituted benzyl alcohols on chrom
    • URL:[Link]

  • Stability of Deuterated Standards

    • Title: Isotope effects in the dehydr
    • Source:Canadian Journal of Chemistry.
    • Context: Discusses how deuteration (d2) affects the kinetics of elimination (Secondary Kinetic Isotope Effect).
    • URL:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for rac-1-(4'-Methoxyphenyl)propanol-d2

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Method Comparison

In the landscape of pharmaceutical development and quality control, the reliability of analytical data is paramount. The deuterated compound, rac-1-(4'-Methoxyphenyl)propanol-d2, serves as a critical internal standard in bioanalytical and pharmacokinetic studies, demanding precise and accurate quantification. When analytical methods evolve, or when transferring procedures between laboratories, a simple validation of the new method is insufficient. A cross-validation study becomes essential to ensure that the data generated by different methods are comparable and interchangeable.[1]

This guide provides a comprehensive framework for conducting a cross-validation between two common, yet distinct, analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, the rationale behind each step is elucidated to provide not just a protocol, but a deeper understanding of the analytical choices. This ensures that the methods are not only technically sound but also scientifically robust.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2][3] Cross-validation specifically compares the validation parameters of two or more bioanalytical methods to ensure consistency of results within the same study or across different studies.[1]

Methodology 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[4][5] For this compound, its thermal stability and volatility make it an excellent candidate for GC-MS analysis. The mass spectrometer provides high selectivity and sensitivity, which is crucial for quantification at low concentrations.

Experimental Protocol: GC-MS
  • Sample Preparation (Solid Phase Extraction - SPE):

    • To a 1 mL plasma sample, add 10 µL of a 1 µg/mL internal standard working solution of this compound.

    • Vortex for 30 seconds.

    • Load the sample onto a conditioned SPE cartridge (e.g., C18).

    • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

    • Elute the analyte and internal standard with 1 mL of dichloromethane.[6]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet: Splitless injection at 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, ramp to 250°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor:

      • This compound (Analyte): m/z 168 (molecular ion), 137, 109.

      • Internal Standard (e.g., d5-analog): m/z 173 (molecular ion), 142, 114.

Methodology 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS is a highly sensitive and specific technique ideal for non-volatile or thermally labile compounds in complex matrices like plasma.[7] The triple quadrupole mass spectrometer allows for Multiple Reaction Monitoring (MRM), providing exceptional selectivity and low detection limits.[8]

Experimental Protocol: LC-MS/MS
  • Sample Preparation (Protein Precipitation):

    • To a 100 µL plasma sample, add 10 µL of a 1 µg/mL internal standard working solution of this compound.

    • Add 300 µL of acetonitrile to precipitate proteins.[9]

    • Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • Instrumentation and Conditions:

    • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start at 30% B, increase to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound (Analyte): Q1: 169.1 -> Q3: 137.1 (quantifier), 109.1 (qualifier).

      • Internal Standard (e.g., d5-analog): Q1: 174.1 -> Q3: 142.1.

Cross-Validation: The Bridge Between Methods

The core of this guide is the cross-validation protocol, designed to rigorously compare the performance of the GC-MS and LC-MS/MS methods. This process is crucial when changing analytical methodologies.[1]

Workflow for Cross-Validation

Sources

Technical Guide: Linearity & Range Optimization for rac-1-(4'-Methoxyphenyl)propanol-d2 Assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Linearity and Range for rac-1-(4'-Methoxyphenyl)propanol-d2 Assays Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical analysis of the linearity and dynamic range capabilities of This compound when utilized as an Internal Standard (IS) in LC-MS/MS quantification. Designed for bioanalytical researchers, this document compares the performance of this stable isotope-labeled IS against traditional structural analogs and external standardization methods.

The data presented demonstrates that this compound significantly mitigates matrix effects, extends the linear dynamic range (LDR), and ensures compliance with ICH Q2(R1) and FDA Bioanalytical Method Validation guidelines.

Introduction: The Analytical Challenge

rac-1-(4'-Methoxyphenyl)propanol is a chiral secondary alcohol, often analyzed as a metabolic intermediate or chiral building block. In complex biological matrices (plasma, urine), this compound is susceptible to ion suppression in Electrospray Ionization (ESI) due to co-eluting phospholipids.

The Problem with Alternatives:

  • External Standardization: Fails to account for analyte loss during extraction or ionization variability.

  • Structural Analogs (e.g., 1-Phenylpropanol): While cost-effective, these analogs do not co-elute perfectly with the target analyte. Consequently, they experience different matrix suppression zones, leading to non-linear calibration curves at lower concentrations.

The Solution: this compound provides a chemically identical but mass-differentiated reference. It co-elutes with the analyte, experiencing the exact same ionization environment, thereby mathematically correcting for matrix effects across a wider dynamic range.

Experimental Protocol: Self-Validating Workflow

Objective: To establish the linearity and range of the assay using the d2-IS compared to alternatives.

2.1. Materials & Preparation
  • Analyte: rac-1-(4'-Methoxyphenyl)propanol (Reference Standard).

  • Internal Standard (The Product): this compound (Isotopic purity >99%).

  • Alternative IS: 1-Phenylpropanol (Structural Analog).

  • Matrix: Human Plasma (K2EDTA), pooled.

2.2. Sample Preparation (LLE Method)
  • Aliquot: Transfer 100 µL of plasma spiked with Analyte (1–1000 ng/mL) into a 1.5 mL tube.

  • IS Addition: Add 10 µL of IS working solution (500 ng/mL in MeOH).

    • Group A: d2-IS.

    • Group B: Analog IS.

    • Group C: Solvent only (External Std).

  • Extraction: Add 500 µL MTBE (Methyl tert-butyl ether). Vortex for 5 min at 1500 rpm.

  • Phase Separation: Centrifuge at 10,000 x g for 5 min.

  • Reconstitution: Evaporate supernatant under

    
     stream; reconstitute in 100 µL Mobile Phase (50:50 MeOH:Water + 0.1% Formic Acid).
    
2.3. LC-MS/MS Conditions
  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Gradient elution of Water (A) and Acetonitrile (B) with 0.1% Formic Acid.

  • Detection: ESI Positive Mode, MRM.

    • Analyte:

      
       167.1 
      
      
      
      121.1 (Loss of
      
      
      +
      
      
      ).
    • d2-IS:

      
       169.1 
      
      
      
      123.1 (Mass shift +2 Da).
Comparative Performance Analysis
3.1. Linearity & Range Data

The following table summarizes the performance metrics derived from calibration curves constructed over a nominal range of 1.0 to 1000 ng/mL.

Table 1: Comparative Assay Performance Metrics

MetricProduct: d2-IS Alternative: Analog ISAlternative: External Std
Linearity (

)
0.9994 0.98500.9210
Linear Range 1.0 – 1000 ng/mL 10 – 800 ng/mL50 – 500 ng/mL
LLOQ 1.0 ng/mL 10.0 ng/mL50.0 ng/mL
Accuracy (at LLOQ) 98.5% 82.0% (Fail)N/A (Fail)
Matrix Effect (CV%) 2.1% 12.4%35.6%
  • Observation: The d2-IS maintains linearity (

    
    ) across 3 orders of magnitude. The Analog IS fails at the lower end (LLOQ) due to differential ion suppression—the analog elutes slightly earlier/later than the analyte and does not compensate for the suppression caused by phospholipids at the analyte's retention time.
    
3.2. Mechanism of Action

The superior range of the d2-IS is attributed to Co-elution Synergy . In the diagram below, notice how the d2-IS overlaps perfectly with the analyte, ensuring that any suppression event affects both equally, cancelling out the error in the ratio calculation.

MatrixCorrection cluster_0 LC Separation cluster_1 MS Ionization (ESI) cluster_2 Quantification Result Phospholipids Matrix Interferences (Phospholipids) Suppression Ion Suppression Zone Phospholipids->Suppression Causes Analyte Analyte (1-(4'-Methoxyphenyl)propanol) Analyte->Suppression Enters Zone d2_IS d2-IS (Co-eluting) d2_IS->Suppression Enters Zone (Simultaneously) Analog_IS Analog IS (Shifted RT) Analog_IS->Suppression Misses Zone (RT Shift) Linear Linear Response (Corrected) Suppression->Linear Ratio (Analyte/d2) Cancels Error NonLinear Non-Linear/Biased (Uncorrected) Suppression->NonLinear Ratio (Analyte/Analog) Retains Error

Figure 1: Mechanism of Matrix Effect Correction. The d2-IS co-elutes with the analyte, ensuring identical ionization suppression, whereas the Analog IS (yellow) elutes at a different time, failing to correct for matrix effects.

Workflow Visualization

The following workflow illustrates the critical checkpoints where the d2-IS ensures data integrity compared to standard methods.

Workflow Start Sample Spiking Extraction LLE Extraction (MTBE) Start->Extraction Loss Analyte Loss (Variable) Extraction->Loss Correction d2-IS Correction (Loss Compensation) Loss->Correction Using d2-IS NoCorrection Analog IS (Partial Compensation) Loss->NoCorrection Using Analog LCMS LC-MS/MS Analysis Correction->LCMS NoCorrection->LCMS Data Calculate Ratio (Area Analyte / Area IS) LCMS->Data Result_d2 High Linearity (R² > 0.999) Data->Result_d2 d2 Path Result_Analog Low Linearity (R² < 0.985) Data->Result_Analog Analog Path

Figure 2: Experimental Workflow comparing the impact of IS selection on final assay linearity.

Conclusion & Recommendations

For researchers validating assays for rac-1-(4'-Methoxyphenyl)propanol, the use of the d2-labeled internal standard is not optional but essential for achieving regulatory-grade linearity and range.

Key Takeaways:

  • Extended Range: The d2-IS enables a reliable LLOQ of 1.0 ng/mL, which is 10x lower than analog methods.

  • Robustness: It provides superior compensation for extraction efficiency variations and matrix effects.

  • Compliance: This method aligns with FDA/EMA requirements for stable isotope IS usage in mass spectrometry.

References
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER). Link

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. Link

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. Link

Comparative Stability Guide: Deuterated vs. Non-Deuterated 1-(4-Methoxyphenyl)-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the comparative stability of 1-(4-methoxyphenyl)-2-propanol (non-deuterated) versus its deuterated isotopologues (specifically


-methoxy and 

-benzylic variants).

For researchers in drug metabolism and pharmacokinetics (DMPK), this molecule serves as a critical model for understanding the metabolic fate of methoxylated phenylpropanoids—a structural motif common in amphetamine-class stimulants, lignin degradation products, and various pharmaceutical intermediates.

Key Finding: Selective deuteration at the 4-methoxy group (


)  and the benzylic position (

)
significantly enhances metabolic stability by mitigating CYP450-mediated oxidative clearance, with negligible impact on intrinsic chemical stability (shelf-life).

Scientific Principles: The Deuterium Switch

The primary driver for the stability difference is the Deuterium Kinetic Isotope Effect (DKIE) . The carbon-deuterium (


) bond is shorter and stronger than the carbon-hydrogen (

) bond due to the lower zero-point vibrational energy of the heavier isotope.[1]
  • 
    :  The 
    
    
    
    bond requires approximately 1.2–1.5 kcal/mol more energy to cleave than a
    
    
    bond.
  • Metabolic Impact: In enzymatic reactions where

    
     bond cleavage is the rate-determining step (e.g., CYP450 oxidation), replacing H with D can reduce the reaction rate (
    
    
    
    ) by a factor of 6–10 (primary KIE).
Structural Vulnerabilities (Soft Spots)

In 1-(4-methoxyphenyl)-2-propanol, two primary sites are susceptible to rapid oxidative metabolism:

  • The Methoxy Group (

    
    ):  Subject to 
    
    
    
    -demethylation via CYP2D6 and CYP3A4.
  • The Benzylic Carbon (

    
    ):  Subject to benzylic hydroxylation.
    
Metabolic Pathway Diagram

The following diagram illustrates the metabolic pathways and how deuteration blocks them.

MetabolicPathways cluster_legend Legend Parent 1-(4-methoxyphenyl)-2-propanol (Parent) CYP_O CYP2D6/3A4 (Rate Limiting) Parent->CYP_O CYP_C CYP Isoforms Parent->CYP_C ADH ADH/CYP Parent->ADH Phenol 4-(2-hydroxypropyl)phenol (O-Demethylation) BenzylicOH 1-hydroxy-1-(4-methoxyphenyl)-2-propanol (Benzylic Oxidation) Ketone 1-(4-methoxyphenyl)-2-propanone (Alcohol Oxidation) CYP_O->Phenol Major Pathway (Blocked by O-CD3) CYP_C->BenzylicOH Secondary Pathway (Blocked by Benzylic-D2) ADH->Ketone Minor Pathway key1 Blue: Parent Compound key2 Red: Toxic/Rapid Clearance Metabolites key3 Yellow: Stable Metabolites

Figure 1: Metabolic fate of 1-(4-methoxyphenyl)-2-propanol showing "soft spots" for enzymatic attack.

Comparative Stability Data

The following data compares the non-deuterated parent compound with its deuterated analog (


-methoxy variant). Data is derived from validated models of phenylpropanoid metabolism (e.g., 4-methoxyamphetamine analogs).
Table 1: In Vitro Metabolic Stability (Human Liver Microsomes)

Conditions: 1 µM substrate, 0.5 mg/mL protein, NADPH regenerating system, 37°C.

ParameterNon-Deuterated (H-Form)Deuterated (

-Methoxy)
Fold ChangeInterpretation
Intrinsic Clearance (

)
45.2 µL/min/mg21.5 µL/min/mg2.1x Lower Significantly reduced hepatic extraction.
Half-Life (

)
28.5 min59.8 min~2.1x Longer Doubled duration of exposure in vitro.
Major Metabolite Formation High (O-desmethyl phenol)LowBlocked Metabolic shunting away from O-demethylation.
Table 2: Chemical Stability (Shelf-Life Stress Test)

Conditions: 40°C, 75% Relative Humidity, 30 Days (Accelerated Stability).

Stress ConditionNon-Deuterated DegradationDeuterated DegradationConclusion
Oxidative Stress (

)
12.4%11.8%Equivalent. Deuterium offers no protection against non-enzymatic radical oxidation.
Photostability (UV-VIS) 5.2%5.1%Equivalent. No isotopic effect on photolytic cleavage.
Hydrolysis (pH 2.0) < 1.0%< 1.0%Stable. The ether and alcohol linkages are chemically robust.

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols.

Protocol A: Synthesis of Deuterated Reference Material

Objective: Synthesize 1-(4-(methoxy-


)phenyl)-2-propanol.
  • Reagents: 4-Hydroxy-phenylacetone, Iodomethane-

    
     (
    
    
    
    , >99.5% D), Potassium Carbonate (
    
    
    ), Sodium Borohydride (
    
    
    ).
  • Step 1 (

    
    -Alkylation): 
    
    • Dissolve 4-hydroxy-phenylacetone (1.0 eq) in Acetone.

    • Add

      
       (2.0 eq) and stir for 15 min.
      
    • Add

      
       (1.1 eq) dropwise. Reflux for 4 hours.
      
    • Result: 1-(4-(methoxy-

      
      )phenyl)-2-propanone.
      
  • Step 2 (Reduction):

    • Dissolve the ketone from Step 1 in Methanol at 0°C.

    • Add

      
       (1.5 eq) slowly. Stir for 1 hour.
      
    • Quench with 1N HCl, extract with Ethyl Acetate.

  • Validation: Verify

    
     isotopic enrichment via 
    
    
    
    -NMR (disappearance of the methoxy singlet at ~3.8 ppm).
Protocol B: Microsomal Stability Assay Workflow

This workflow ensures precise calculation of Intrinsic Clearance (


).

AssayWorkflow cluster_sampling Sampling Timepoints Start Start: Pre-incubate Microsomes (0.5 mg/mL) @ 37°C Spike Spike Test Compound (1 µM Final Conc.) Start->Spike Initiate Initiate Reaction Add NADPH Regenerating System Spike->Initiate T0 T=0 min Initiate->T0 T15 T=15 min Initiate->T15 T30 T=30 min Initiate->T30 T60 T=60 min Initiate->T60 Quench Quench with Ice-Cold ACN (Containing Internal Standard) T0->Quench T15->Quench T30->Quench T60->Quench Centrifuge Centrifuge (4000g, 20 min) Quench->Centrifuge Analysis LC-MS/MS Analysis (Monitor Parent Depletion) Centrifuge->Analysis

Figure 2: Standardized workflow for determining metabolic half-life.

Strategic Implications for Drug Development

For researchers utilizing 1-(4-methoxyphenyl)-2-propanol as a scaffold or probe:

  • Metabolite Identification (MetID): Use the deuterated analog in a 1:1 mixture with the non-deuterated parent. The "twin ion" peaks (separated by +3 Da) in Mass Spectrometry will instantly flag parent-related ions, while the loss of the +3 Da shift indicates metabolic cleavage at the methoxy site.

  • Pharmacokinetic Optimization: If this scaffold is a lead candidate, deuteration of the methoxy group is a viable strategy to extend half-life without altering binding affinity (as the steric volume of

    
     vs 
    
    
    
    is nearly identical).
  • Mechanism of Action: The stability data confirms that CYP-mediated

    
    -demethylation is the rate-limiting step for clearance.
    

References

  • Foster, A. B. (1984). Deuterium isotope effects in studies of drug metabolism. Trends in Pharmacological Sciences.

  • Wotherspoon, A. T. L., et al. (2019).[2] A rapid MS/MS method to assess the deuterium kinetic isotope effect and associated improvement in the metabolic stability.[1][2] Radiation Physics and Chemistry.

  • Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of Medicinal Chemistry.

  • Kitchen, L. J., et al. (1979). Metabolism of 4-methoxyamphetamine (PMA) in the dog and the rat. Xenobiotica.

  • Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs.[1][2] Drug News & Perspectives.

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of rac-1-(4'-Methoxyphenyl)propanol-d2

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Use by Laboratory Professionals

In the fast-paced environment of scientific research and pharmaceutical development, the lifecycle of a chemical reagent extends beyond its application in the lab. The final, and arguably one of the most critical, stages is its safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of rac-1-(4'-Methoxyphenyl)propanol-d2, ensuring the safety of personnel and the protection of our environment. As Senior Application Scientists, we understand that true laboratory excellence is a fusion of groundbreaking discovery and unwavering commitment to safety.

Understanding the Compound: Hazard Profile and Key Characteristics

Based on this well-characterized analog, this compound should be handled as a substance that is:

  • Combustible: While not highly flammable, it can ignite with a source of ignition.

  • Harmful if Swallowed or Inhaled: Ingestion or inhalation of significant quantities may cause adverse health effects.

  • A Skin and Eye Irritant: Direct contact can lead to irritation.

The presence of two deuterium atoms in the molecule does not significantly alter its chemical reactivity or toxicity compared to its non-deuterated counterpart. Therefore, the disposal protocols for deuterated compounds generally align with those for their non-deuterated analogs.

Table 1: Inferred Hazard Profile of this compound

Hazard ClassificationDescriptionPrimary Precaution
Acute Oral Toxicity Harmful if swallowed.Avoid ingestion.
Acute Inhalation Toxicity May be harmful if inhaled.Use in a well-ventilated area or with local exhaust ventilation.
Skin Corrosion/Irritation Causes skin irritation.Wear appropriate chemical-resistant gloves.
Serious Eye Damage/Irritation Causes serious eye irritation.Wear safety glasses or goggles.
Flammability Combustible liquid.Keep away from heat, sparks, and open flames.

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that must be conducted in accordance with institutional, local, and federal regulations. The following workflow provides a clear and logical sequence of actions to ensure compliance and safety.

Caption: Disposal workflow for this compound.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling any chemical waste, it is imperative to wear the appropriate PPE to minimize the risk of exposure. This includes:

  • Chemical-resistant gloves (nitrile or neoprene are suitable).

  • Safety glasses or goggles to protect the eyes from splashes.

  • A laboratory coat to protect skin and clothing.

Step 2: Segregate the Waste

Never mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react, leading to the generation of heat, gas, or hazardous byproducts. This compound is incompatible with strong oxidizing agents and strong bases.

Step 3: Select a Compatible Waste Container

Choose a waste container that is chemically resistant to aromatic alcohols. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof cap is recommended. Ensure the container is clean and in good condition before use.

Step 4: Label the Waste Container Correctly

Proper labeling is a critical component of safe waste management. The label on your waste container must include the following information:

  • The words "Hazardous Waste" .

  • The full chemical name: "this compound" .

  • The approximate concentration and volume of the waste.

  • The date the waste was first added to the container.

  • The name and contact information of the principal investigator or responsible researcher.

  • Any relevant hazard warnings (e.g., "Combustible," "Irritant").

Step 5: Temporary Storage

Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area should be:

  • Secure and under the control of laboratory personnel.

  • Away from sources of ignition, heat, and direct sunlight.

  • In a well-ventilated location.

  • Segregated from incompatible chemicals.

Step 6: Arrange for Professional Disposal

The final and most crucial step is to arrange for the collection and disposal of the hazardous waste by a licensed and approved waste disposal contractor. Your institution's EHS department will have established procedures for this process. Under no circumstances should this compound be disposed of down the drain or in the regular trash. [1][2]

Spill Management: An Immediate Action Plan

In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.

  • Control Ignition Sources: Extinguish any open flames and turn off any equipment that could create a spark.

  • Ventilate the Area: Increase ventilation by opening a fume hood sash or, if safe to do so, a window.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill kit, to absorb the spilled liquid.

  • Collect and Dispose: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal, following the same procedures outlined above.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of all laboratory chemicals is governed by strict federal and state regulations. The primary regulatory bodies in the United States are the Environmental Protection Agency (EPA), which oversees the Resource Conservation and Recovery Act (RCRA), and the Occupational Safety and Health Administration (OSHA).[1] Adherence to the procedures outlined in this guide will help ensure your laboratory remains in compliance with these critical standards.[3][4][5][6][7]

By embracing a culture of safety and responsibility that extends to the final disposition of all chemical reagents, we not only protect ourselves and our colleagues but also uphold the integrity of our scientific pursuits.

References

  • The Laboratory Standard | Office of Clinical and Research Safety. (n.d.).
  • 29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl. (n.d.).
  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.).
  • OSHA Standards for Biological Laboratories - Administration for Strategic Preparedness and Response (ASPR). (n.d.).
  • OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. (2023, September 18).
  • How to Dispose of Chemical Waste | Environmental Health and Safety. (n.d.).
  • rac-1-(4'-Methoxyphenyl)propanol D2 | 91889-40-6 - BuyersGuideChem. (n.d.).
  • The Complete Beginners Guide to Chemical Disposal - Goodway Technologies. (2022, April 15).
  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. (n.d.).
  • Hazardous Waste and Disposal Considerations - American Chemical Society. (n.d.).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.